Fmoc-NH-PEG1-C2-acid
Description
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-19(23)9-11-25-12-10-21-20(24)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBCOPWWQKLECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Fmoc-NH-PEG1-C2-acid for Researchers and Drug Development Professionals
Introduction
Fmoc-NH-PEG1-C2-acid is a heterobifunctional linker molecule widely employed in the fields of peptide synthesis, bioconjugation, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use. The molecule features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. This unique structure imparts desirable characteristics for its various applications. The Fmoc group offers a stable, base-labile protecting group for the amine, allowing for controlled, sequential synthesis.[3][4] The hydrophilic PEG spacer enhances solubility in aqueous media and provides flexibility.[5][6] The terminal carboxylic acid allows for conjugation to primary amine groups through the formation of a stable amide bond.[5][6]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing and executing experiments, ensuring appropriate handling, storage, and reaction conditions.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₁NO₅ | [7] |
| Molecular Weight | 355.38 g/mol | [3] |
| CAS Number | 1654740-73-4 | [8] |
| Appearance | White to off-white solid | [9] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in DMSO, DMF, chloroform, methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [3][9] |
| Storage Conditions | -20°C for long-term storage, protected from light and moisture. | [9] |
Applications in Research and Drug Development
This compound is a versatile tool with significant applications in several areas of biochemical research and drug development.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this linker can be incorporated into a growing peptide chain to introduce a PEG spacer. This can improve the solubility and pharmacokinetic properties of the final peptide. The Fmoc group is compatible with standard Fmoc-based SPPS protocols, and the terminal carboxylic acid can be coupled to the free amine of the growing peptide chain on the solid support.
Bioconjugation
The bifunctional nature of this compound makes it an ideal crosslinking reagent.[3] After deprotection of the Fmoc group to reveal a primary amine, and activation of the carboxylic acid, the linker can be used to conjugate two different molecules, such as a peptide and a small molecule drug, or a protein and a fluorescent label.
PROTACs Synthesis
This compound is a valuable building block in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase.[8] The linker plays a crucial role in connecting the target protein-binding ligand and the E3 ligase-binding ligand, and its length and composition can significantly impact the efficacy of the PROTAC.[10]
Experimental Protocols
The following are detailed protocols for the key experimental procedures involving this compound.
Protocol 1: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.
Materials:
-
This compound conjugated to a solid support or in solution
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
To the Fmoc-protected substrate, add the 20% piperidine in DMF solution.
-
Incubate the reaction mixture at room temperature with gentle agitation for 15-30 minutes.[11]
-
Remove the deprotection solution by filtration.
-
Wash the substrate thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]
-
The substrate with the free amine is now ready for the next reaction step. The completion of the deprotection can be monitored using a qualitative method like the Kaiser test, where a blue color indicates the presence of a free primary amine.[12]
Protocol 2: Carboxylic Acid Activation and Amide Bond Formation
This protocol outlines the activation of the terminal carboxylic acid and its subsequent coupling to a primary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a common and efficient coupling reagent.[13]
Materials:
-
This compound (or its deprotected form)
-
Primary amine-containing molecule
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and HATU (0.95 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution and mix well.
-
In a separate vessel, dissolve the primary amine-containing molecule (1-1.2 equivalents) in anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up to isolate the desired amide product.
Diagrams
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action of a PROTAC, where a linker such as one derived from this compound connects the target protein binder and the E3 ligase ligand.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This diagram shows a simplified workflow for incorporating this compound into a peptide chain during solid-phase peptide synthesis.
Caption: SPPS workflow for linker incorporation.
Conclusion
This compound is a fundamental building block in modern chemical biology and drug discovery. Its well-defined structure and versatile reactivity allow for its seamless integration into established synthetic methodologies like SPPS and its critical role in the construction of advanced therapeutic modalities such as PROTACs. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this important chemical tool in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]
- 6. Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-NH-PEG1-C2-acid: A Core Component in Modern Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG1-C2-acid is a heterobifunctional linker molecule integral to contemporary biomedical research, particularly in the fields of peptide synthesis, bioconjugation, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in key experimental workflows. Detailed protocols and visual diagrams are presented to facilitate its effective utilization in a laboratory setting.
This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a carboxylic acid at the other, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[3][4] The Fmoc group offers a stable protecting group that can be readily removed under basic conditions, while the carboxylic acid allows for covalent linkage to primary or secondary amines through the formation of a stable amide bond. The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.[3][4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for designing and executing experiments, as well as for the purification and characterization of resulting conjugates.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₁NO₅ | MedChemExpress |
| Molecular Weight | 355.38 g/mol | MedChemExpress |
| CAS Number | 1654740-73-4 | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity | ≥95% to >99% (supplier dependent) | Various Suppliers |
| Solubility | Soluble in DMSO and DMF | MedChemExpress |
| Storage Conditions | -20°C for long-term storage | MedChemExpress |
Core Applications and Experimental Protocols
This compound is primarily utilized in two key stages of bioconjugate synthesis: the deprotection of the Fmoc-amine and the subsequent coupling of the carboxylic acid to an amine-containing molecule.
Fmoc Deprotection
The removal of the Fmoc group is a critical step to liberate the primary amine for subsequent conjugation. This is typically achieved by treatment with a mild base, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).
Experimental Protocol: Fmoc Deprotection of this compound
-
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
-
Procedure:
-
Dissolve this compound in a minimal amount of DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture. A 2 to 5-fold excess of piperidine is typically used.
-
Stir the reaction at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, the free amine, can be precipitated by the addition of cold diethyl ether.
-
The precipitate is then collected by filtration and washed with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
The deprotected product is dried under vacuum and can be used in the next step without further purification, or purified by flash chromatography if necessary.
-
Amide Bond Formation
Once the amine is deprotected, the carboxylic acid moiety of the linker can be coupled to a primary or secondary amine of a target molecule. This reaction is facilitated by a coupling agent to activate the carboxylic acid. A common and efficient coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Experimental Protocol: Amide Coupling with an Amine-Containing Molecule
-
Materials:
-
This compound
-
Amine-containing molecule of interest
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 to 1.5 equivalents) and DIPEA (2 to 3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing molecule (1 to 1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-containing molecule to the pre-activated linker solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure conjugate.
-
Visualization of Key Processes
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental processes and the signaling pathway in which this compound is a key component.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-NH-PEG1-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Fmoc-NH-PEG1-C2-acid, a key building block in modern drug development, serves as a fundamental linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in peptide modifications. Its single polyethylene glycol (PEG) unit enhances solubility and provides a flexible spacer, making it an invaluable tool for researchers. This technical guide provides a comprehensive overview of the synthesis and purification of this important compound, complete with detailed experimental protocols, data presentation, and workflow visualizations.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the core amino acid intermediate, 3-(2-aminoethoxy)propanoic acid. This is followed by the protection of the primary amine with the fluorenylmethyloxycarbonyl (Fmoc) group.
Experimental Protocol: Synthesis of 3-(2-aminoethoxy)propanoic acid
This procedure outlines the synthesis of the pegylated amino acid backbone.
Materials:
-
2-(2-Aminoethoxy)ethanol
-
Acrylonitrile
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-aminoethoxy)ethanol in deionized water.
-
Addition of Acrylonitrile: Slowly add acrylonitrile to the solution at room temperature while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After completion, cool the reaction mixture to room temperature and add concentrated hydrochloric acid. Heat the mixture to reflux for 6-8 hours to hydrolyze the nitrile group to a carboxylic acid.
-
Neutralization and Isolation: Cool the solution and neutralize with a solution of sodium hydroxide to a pH of approximately 7. The product, 3-(2-aminoethoxy)propanoic acid, can be isolated by evaporation of the solvent under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
Experimental Protocol: Fmoc Protection of 3-(2-aminoethoxy)propanoic acid
This protocol details the introduction of the Fmoc protecting group.[1]
Materials:
-
3-(2-aminoethoxy)propanoic acid
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[1]
-
Sodium bicarbonate
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
Dissolution: Dissolve 3-(2-aminoethoxy)propanoic acid in a 10% aqueous solution of sodium bicarbonate.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the amino acid solution at 0-5 °C with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture to a pH of 2-3 with 1N HCl. Extract the product into ethyl acetate.
-
Washing: Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the final product is critical to ensure its suitability for downstream applications. The two primary methods for purifying Fmoc-protected amino acids are recrystallization and column chromatography.
Experimental Protocol: Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds.
Procedure:
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).
-
Crystallization: Slowly add a solvent in which the compound is insoluble (e.g., hexane, heptane) until the solution becomes turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.
Experimental Protocol: Column Chromatography (Flash Chromatography)
Flash column chromatography is a rapid and efficient method for purification.
Procedure:
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Synthesis of 3-(2-aminoethoxy)propanoic acid | Fmoc Protection | Recrystallization | Flash Column Chromatography |
| Typical Yield | 70-85% | 85-95% | 60-80% | 70-90% |
| Purity (by HPLC) | >95% | >90% (crude) | >98% | >99% |
| Physical State | Viscous oil or low-melting solid | White to off-white solid | Crystalline solid | White solid |
| Key Analysis | NMR, Mass Spectrometry | NMR, Mass Spectrometry, HPLC | Melting Point, HPLC | HPLC, NMR, Mass Spectrometry |
Visualization of Workflows
To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.
Caption: Chemical synthesis workflow for this compound.
Caption: Purification workflow for this compound.
References
An In-depth Technical Guide to Fmoc-NH-PEG1-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Fmoc-NH-PEG1-C2-acid is a heterobifunctional linker molecule integral to modern biochemical and pharmaceutical research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid, offers a versatile platform for applications ranging from peptide synthesis to the construction of complex bioconjugates and targeted protein degraders. This guide provides a comprehensive overview of its properties, synthesis, and key experimental applications.
Core Properties and Specifications
The physicochemical properties of this compound are summarized below. These specifications are typical and may vary slightly between suppliers.
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₅ |
| Molecular Weight | 355.38 g/mol |
| CAS Number | 1654740-73-4 |
| Appearance | White to off-white powder or solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and other polar organic solvents.[1] |
| Storage Conditions | Store at -20°C for long-term stability.[2] |
Synthesis of this compound
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols
This compound is primarily utilized in two key experimental procedures: Fmoc deprotection to reveal a reactive amine and amide bond formation via its terminal carboxylic acid.
Fmoc Deprotection Protocol
The Fmoc group is a base-labile protecting group, commonly removed using a solution of piperidine in DMF.
Materials:
-
Fmoc-functionalized substrate (e.g., peptide resin-bound with this compound)
-
20% (v/v) piperidine in DMF
-
Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
To the Fmoc-functionalized substrate in a reaction vessel, add a solution of 20% piperidine in DMF.
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes at room temperature.
-
Drain the piperidine solution.
-
Wash the substrate thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The substrate now has a free amine and is ready for the subsequent reaction.
Amide Bond Formation Protocol
The terminal carboxylic acid of this compound can be coupled to a primary or secondary amine using standard peptide coupling reagents.
Materials:
-
This compound
-
Amine-containing molecule
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF
-
Reaction vessel
Procedure (using HATU/DIPEA):
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF in a reaction vessel.
-
Add HATU (1.0 equivalent) and DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing molecule (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up by aqueous extraction or directly purified by chromatography.
Applications in Research and Development
Solid-Phase Peptide Synthesis (SPPS)
This compound can be used as a linker or spacer arm in SPPS to introduce a hydrophilic PEG unit into a peptide sequence. This can improve the solubility and pharmacokinetic properties of the final peptide.
Caption: Role of this compound in SPPS.
PROTAC® Development
In the field of targeted protein degradation, this molecule serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It can be incorporated as part of the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. The PEG unit enhances the solubility and can influence the ternary complex formation.
References
A Technical Guide to the Solubility of Fmoc-NH-PEG1-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-NH-PEG1-C2-acid, a heterobifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the solubility of this linker is critical for its effective handling, reaction setup, and the purification of subsequent products.
Core Concepts: Structure and Solubility
This compound, also known as 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid, possesses a distinct chemical structure that dictates its solubility profile. The molecule incorporates a bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydrophilic polyethylene glycol (PEG) spacer, terminating in a carboxylic acid. This amphiphilic nature results in varied solubility across different solvent classes. The hydrophilic PEG spacer and the terminal carboxylic acid generally contribute to increased solubility in aqueous and polar solvents[1][2][3].
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Solubility | Reference |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | One supplier suggests it "May dissolve in DMSO (in most cases)"[4]. |
| Dimethylformamide (DMF) | Expected to be soluble | Polar aprotic solvents are widely used for Fmoc-protected amino acids and peptide synthesis[5]. | |
| N-Methyl-2-pyrrolidone (NMP) | Expected to be soluble | Similar Fmoc-PEG compounds show high solubility in polar organic solvents like NMP[6]. | |
| Chlorinated | Dichloromethane (DCM) | Expected to be soluble | Fmoc-NH-PEG-COOH with a longer PEG chain is soluble in methylene chloride[7]. |
| Chloroform | Expected to be soluble | Fmoc-NH-PEG-COOH with a longer PEG chain is soluble in chloroform[7]. | |
| Aqueous Media | Water, Buffers | Increased solubility due to hydrophilic spacer | The hydrophilic PEG spacer is noted to increase solubility in aqueous media[1][2][3][8]. |
| Alcohols | Methanol, Ethanol | Expected to be less soluble | A similar, larger Fmoc-NH-PEG-COOH is described as less soluble in alcohol[7]. |
| Non-Polar Ethers | Diethyl Ether | Expected to be insoluble | A similar, larger Fmoc-NH-PEG-COOH is described as not soluble in ether[7]. |
Note: "Expected to be soluble/insoluble" is based on the behavior of structurally similar compounds. Experimental verification is highly recommended.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following is a generalized, yet detailed, protocol for determining the thermodynamic solubility of this compound in a specific solvent. This method is considered a gold standard for solubility measurement[9].
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Water, DCM)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Thermostatic shaker or orbital incubator
-
Centrifuge capable of handling the vials
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Stock Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Record the total mass of the compound added.
-
Add a known volume or mass of the test solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the calibration standards and the diluted sample by HPLC. A reverse-phase C18 column is often suitable, with UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., ~265 nm).
-
-
Quantification:
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the test solvent at the specified temperature.
-
Visualizing the Workflow
The logical flow of assessing the solubility of this compound can be visualized as a structured workflow, from initial screening to definitive quantification.
Caption: A logical workflow for determining the solubility of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Fmoc-N-amido-PEG1-acid, 1654740-73-4 | BroadPharm [broadpharm.com]
- 3. Fmoc-N-amido-PEG1-acid | 1654740-73-4 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc-N-amido-PEG1-acid | PEG analogue | CAS# 1654740-73-4 | InvivoChem [invivochem.com]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
The Strategic Role of the PEG Linker in Fmoc-NH-PEG1-C2-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) linkers in bioactive molecules has become a cornerstone of modern drug development and bioconjugation. Among the vast array of available linkers, Fmoc-NH-PEG1-C2-acid stands out for its unique combination of a terminal carboxylic acid, a short, single-unit PEG spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. This technical guide delves into the core functionalities of the PEG linker in this molecule, providing quantitative insights, detailed experimental protocols, and visual representations of its application in key scientific workflows.
Core Functionality of the PEG Linker
The single ethylene glycol unit in this compound, while short, imparts several critical properties that are highly advantageous in the synthesis of complex biomolecules such as peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
Enhanced Solubility and Hydrophilicity: The hydrophilic nature of the PEG linker significantly increases the aqueous solubility of the molecule it is attached to. This is particularly beneficial when working with hydrophobic peptides or small molecule drugs, preventing aggregation and facilitating handling in aqueous buffers.[1][2]
Flexible Spacer and Steric Hindrance Reduction: The PEG unit acts as a flexible spacer arm. This flexibility is crucial for minimizing steric hindrance between the conjugated molecules, ensuring that each component can adopt its optimal conformation for biological activity. For instance, in a PROTAC, the PEG linker allows the E3 ligase ligand and the target protein ligand to simultaneously bind to their respective proteins without interfering with each other.
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield conjugated molecules from the host's immune system. While a single PEG unit offers minimal direct immunological advantage, its presence contributes to an overall more biocompatible final construct.
Controlled Chemical Reactivity: The defined structure of this compound, with its orthogonal protecting groups (Fmoc and the carboxylic acid), allows for precise, stepwise chemical modifications. The Fmoc group can be removed under basic conditions to expose a primary amine for further conjugation, while the carboxylic acid can be activated to react with primary amines.[1][2]
Quantitative Impact of PEG Linkers
The length of the PEG chain can have a quantifiable impact on the physicochemical and biological properties of the resulting conjugate. While specific data for a single PEG unit is often contextual, the following table summarizes the general trends observed with varying PEG linker lengths.
| Property | Effect of Increasing PEG Chain Length | Quantitative Insight |
| Solubility | Increases | Enhanced solubility of hydrophobic molecules in aqueous solutions.[3] |
| Stability | Generally Increases | PEGylation can protect molecules from enzymatic degradation and improve thermal stability.[4][5] |
| Bioavailability | Increases | Improved distribution and reduced clearance in biological systems.[3] |
| Immunogenicity | Decreases | PEGylation can mask immunogenic epitopes, reducing immune responses.[3] |
| Steric Hindrance | Increases | Longer PEG chains create a greater shielding effect.[5][6] |
| Binding Affinity | Can Decrease | Increased steric hindrance from longer PEG chains may interfere with receptor binding.[4][5] |
Experimental Protocols
The following are detailed methodologies for the utilization of this compound in solid-phase peptide synthesis (SPPS), a common application.
Coupling of this compound to a Resin-Bound Peptide
This protocol describes the manual coupling of the linker to the N-terminus of a peptide chain synthesized on a solid support (e.g., Rink Amide resin).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: Dichloromethane (DCM)
-
Nitrogen gas for agitation
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus of the peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HCTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated linker solution to the resin. Agitate the mixture with nitrogen bubbling for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5-7 times) and DCM (3 times).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Fmoc Deprotection of the PEG Linker
This protocol details the removal of the Fmoc group from the newly attached linker to expose the primary amine for further modification.
Materials:
-
Resin with attached Fmoc-NH-PEG1-C2-peptide
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.
-
Confirmation of Deprotection: A positive Kaiser test (blue beads) will confirm the presence of the free primary amine.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes involving this compound.
Solid-Phase Peptide Synthesis (SPPS) Workflow
This diagram outlines the cyclical process of extending a peptide chain on a solid support, including the incorporation of the this compound linker.
References
- 1. Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG [biochempeg.com]
- 2. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]
- 3. peptide.com [peptide.com]
- 4. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Function of Fmoc protecting group in synthesis
An In-depth Technical Guide on the Core Function of the Fmoc Protecting Group in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern organic and medicinal chemistry, particularly in the realm of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity.[][2] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, introduced by Carpino and Han in the 1970s, has become the cornerstone of solid-phase peptide synthesis (SPPS).[2][3] Its prominence is due to a unique combination of stability and selective lability under mild, basic conditions, which forms the basis of the highly successful orthogonal Fmoc/tBu protection strategy.[4][5] This guide provides a comprehensive technical overview of the Fmoc group, detailing its chemical principles, reaction mechanisms, quantitative performance data, and standard experimental protocols.
The Chemistry and Function of the Fmoc Group
The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid in the sequence.[6][7] This protection is crucial for the stepwise, controlled assembly of a defined peptide chain.[8]
The Fmoc group is a carbamate, typically introduced by reacting the amino group of an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to prevent side reactions.[5][9]
Caption: General scheme for the protection of an amino acid using Fmoc-OSu.
The key to the Fmoc group's utility is its unique lability. It is stable to acidic conditions used to cleave common side-chain protecting groups (e.g., tBu, Boc, Trt) but is readily removed by mild bases, most notably secondary amines like piperidine.[6][9] This orthogonality is the foundation of the Fmoc-SPPS strategy.[2][6]
The Deprotection Mechanism
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction, proceeding through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[5]
-
Proton Abstraction: A base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[5] The pKa of this proton is approximately 23 in DMSO.[10]
-
Formation of Intermediate: This deprotonation generates a stabilized fluorenyl anion (a carbanion).[10]
-
Elimination: The unstable carbanion undergoes rapid elimination, breaking the C9-O bond. This releases the free amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[2][11]
-
DBF Scavenging: The excess secondary amine base (piperidine) in the reaction mixture acts as a nucleophile, trapping the DBF to form a stable and soluble dibenzofulvene-piperidine adduct, which prevents the DBF from reacting with the newly liberated amine.[2][9]
Caption: The E1cB mechanism of Fmoc deprotection by piperidine.
A significant advantage of this mechanism is that the DBF-piperidine adduct has a strong UV absorbance around 300 nm, allowing for real-time spectrophotometric monitoring to ensure the deprotection reaction has gone to completion.[2][6][9]
The Fmoc Strategy in Solid-Phase Peptide Synthesis (SPPS)
Fmoc chemistry is the dominant method for SPPS, a process where a peptide is assembled sequentially while anchored to an insoluble resin support.[2][12] The process is a cycle of repeated steps.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. genscript.com [genscript.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-NH-PEG1-C2-acid as a Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG1-C2-acid is a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker possesses two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, separated by a short polyethylene glycol (PEG) spacer. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions.[3][4] The carboxylic acid allows for covalent linkage to primary amines through the formation of a stable amide bond. The inclusion of a PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a crucial property for many biological applications.[5]
These application notes provide an overview of the key features and applications of this compound, along with detailed protocols for its use in solid-phase peptide synthesis (SPPS), bioconjugation, and PROTAC synthesis.
Key Features
-
Heterobifunctionality: The orthogonal reactivity of the Fmoc-protected amine and the carboxylic acid allows for sequential and controlled conjugation to different molecules.
-
PEG Spacer: The single polyethylene glycol unit improves the hydrophilicity and bioavailability of the final conjugate.[5]
-
Fmoc Protection: The Fmoc protecting group is stable under a variety of reaction conditions and can be readily removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3]
-
Amide Bond Formation: The carboxylic acid can be activated using standard coupling reagents to efficiently react with primary amines, forming a highly stable amide linkage.
Applications
This compound is a versatile tool for a range of applications in research and drug development:
-
Solid-Phase Peptide Synthesis (SPPS): It can be incorporated as a linker between a peptide and a solid support or another molecule, providing spatial separation and improved solubility.
-
Bioconjugation: This linker is ideal for conjugating peptides, proteins, antibodies, or other biomolecules to various payloads, such as fluorescent dyes, small molecule drugs, or imaging agents.
-
PROTACs and Other Chimeric Molecules: It serves as a fundamental building block in the synthesis of PROTACs, connecting a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key applications of this compound. These values are representative and may require optimization for specific substrates and desired outcomes.
Table 1: Solid-Phase Peptide Synthesis - Linker Coupling
| Parameter | Condition | Expected Outcome |
| Resin | Amine-functionalized resin (e.g., Rink Amide) | >95% coupling |
| Linker Equivalents | 2-5 eq. | efficiency |
| Coupling Reagent | HATU/DIPEA or HBTU/HOBt/DIPEA | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Reaction Time | 1-4 hours | |
| Temperature | Room Temperature | |
| Monitoring | Kaiser Test or Chloranil Test |
Table 2: Bioconjugation - Amide Bond Formation with a Primary Amine
| Parameter | Condition | Expected Yield | Purity |
| Substrate | Molecule with a primary amine (e.g., peptide, small molecule) | 70-95% | >95% |
| Linker Equivalents | 1.1-1.5 eq. | (post- | |
| Coupling Reagent | EDC/NHS or HATU/DIPEA | HPLC) | |
| Solvent | DMF, DMSO, or aqueous buffer (pH 7.2-8.0 for EDC/NHS) | ||
| Reaction Time | 2-16 hours | ||
| Temperature | Room Temperature |
Table 3: PROTAC Synthesis - Sequential Conjugation
| Step | Reagent Equivalents (Linker:Reagent) | Solvent | Time (h) | Temperature | Typical Yield |
| 1. Amide Coupling | 1:1.2 (HATU), 1:2 (DIPEA) | DMF | 2-4 | RT | 60-85% |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | DMF | 0.25-0.5 | RT | >95% |
| 3. Second Amide Coupling | 1:1.2 (HATU), 1:2 (DIPEA) | DMF | 2-4 | RT | 50-80% |
Experimental Protocols
Protocol 1: Incorporation of this compound onto a Solid-Phase Resin
This protocol describes the coupling of the linker to an amine-functionalized solid-phase resin, such as Rink Amide resin, for use in SPPS.
Materials:
-
Rink Amide resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Kaiser Test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection of Resin: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Kaiser Test: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines. A positive result is indicated by a blue color.
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and vortex briefly.
-
Immediately add the activation solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Washing: Drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful capping of the amines.
Protocol 2: Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol outlines the solution-phase conjugation of the linker to a molecule bearing a primary amine.
Materials:
-
Primary amine-containing molecule (Molecule-NH2)
-
This compound
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Reactant Preparation: Dissolve Molecule-NH2 (1 eq.) in anhydrous DMF. In a separate vial, dissolve this compound (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF.
-
Activation and Coupling: Add DIPEA (2 eq.) to the linker/HATU solution and vortex. Immediately add this solution to the solution of Molecule-NH2.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether. Centrifuge to collect the precipitate.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the pure Fmoc-NH-PEG1-C2-Molecule conjugate.
Protocol 3: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC, first conjugating a target protein ligand (Ligand 1-NH2) and then, after Fmoc deprotection, an E3 ligase ligand (Ligand 2-COOH).
Materials:
-
Ligand 1-NH2 (with a primary amine)
-
Ligand 2-COOH (with a carboxylic acid)
-
This compound
-
HATU
-
DIPEA
-
Anhydrous DMF
-
20% Piperidine in DMF
-
HPLC system for purification
Procedure: Step 1: Conjugation of Ligand 1
-
Follow the procedure outlined in Protocol 2 to conjugate this compound to Ligand 1-NH2. Purify the resulting Fmoc-NH-PEG1-C2-Ligand 1 conjugate.
Step 2: Fmoc Deprotection
-
Dissolve the purified Fmoc-NH-PEG1-C2-Ligand 1 in DMF.
-
Add an equal volume of 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual piperidine. The crude H2N-PEG1-C2-Ligand 1 is used directly in the next step.
Step 3: Conjugation of Ligand 2
-
In a separate vial, dissolve Ligand 2-COOH (1 eq.) and HATU (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (2 eq.) and vortex.
-
Dissolve the crude H2N-PEG1-C2-Ligand 1 in anhydrous DMF and add it to the activated Ligand 2 solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor by LC-MS.
-
Purify the final PROTAC molecule (Ligand 2-C2-PEG1-NH-Ligand 1) by reverse-phase HPLC.
Visualizations
Caption: Workflow for SPPS Linker Incorporation.
Caption: Bioconjugation Workflow.
References
- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 2. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-NH-PEG1-C2-acid in Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2] The efficacy and safety of an ADC are critically dependent on its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a stable linker that connects the two.[3] Polyethylene glycol (PEG) linkers have gained significant prominence in ADC design due to their ability to enhance solubility, stability, and pharmacokinetic profiles of the conjugate.[4]
This document provides detailed application notes and protocols for the use of Fmoc-NH-PEG1-C2-acid , a short-chain, heterobifunctional PEG linker, in the development of ADCs. This linker incorporates a fluorenylmethyloxycarbonyl (Fmoc)-protected amine for sequential conjugation and a carboxylic acid for coupling to either the antibody or the payload. The single ethylene glycol unit offers a defined, minimal spacer to modulate the physicochemical properties of the ADC.
Role and Advantages of this compound in ADCs
This compound serves as a versatile building block in the construction of ADCs. Its key features and the advantages they confer are summarized below:
-
Hydrophilicity : The PEG moiety, although short, increases the hydrophilicity of the linker-payload complex, which can help mitigate aggregation issues often associated with hydrophobic cytotoxic drugs.[5][6]
-
Defined Spacer : As a discrete PEG linker (dPEG®), it provides a precise spacer length, contributing to the synthesis of homogeneous ADCs with a consistent drug-to-antibody ratio (DAR).[7]
-
Chemical Handles for Conjugation : The terminal carboxylic acid and the Fmoc-protected amine provide orthogonal reactive sites for a controlled, stepwise conjugation process.[5][8] The carboxylic acid can be activated to react with amine groups on the payload, while the amine, after deprotection of the Fmoc group, can be coupled to the antibody.
-
Biocompatibility : PEG is a well-established biocompatible polymer, which can reduce the immunogenicity of the ADC.[4]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of ADCs using the this compound linker. Optimization of specific reaction conditions (e.g., reagent concentrations, reaction times, and temperature) is recommended for each specific antibody-payload combination.
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the conjugation of the this compound linker to an amine-containing cytotoxic payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., a derivative of monomethyl auristatin E - MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF. Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid, forming an NHS ester.
-
Conjugation to Payload: In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF. Add the drug solution to the activated linker solution and stir the reaction mixture at room temperature overnight.
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Fmoc-protected drug-linker conjugate.
-
Protocol 2: Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Fmoc protecting group from the drug-linker conjugate to expose the primary amine for subsequent conjugation to the antibody.
Materials:
-
Fmoc-protected drug-linker conjugate
-
20% Piperidine in DMF
-
Diethyl ether
Procedure:
-
Dissolve the Fmoc-protected drug-linker conjugate in a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Precipitate the deprotected drug-linker conjugate by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the product under vacuum.
Protocol 3: Conjugation of Drug-Linker to Antibody
This protocol outlines the conjugation of the deprotected drug-linker to the antibody, typically targeting lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Deprotected drug-linker conjugate
-
EDC and Sulfo-NHS (for activation of antibody carboxyl groups, if applicable, for amide bond formation with the linker's amine) or other suitable crosslinkers.
-
Conjugation buffer (e.g., PBS with 5% DMF or DMSO as a co-solvent)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Exchange the antibody into the desired conjugation buffer at a concentration of 5-10 mg/mL.
-
Activation of Antibody (if necessary): For conjugation to lysine residues, the antibody's carboxyl groups can be activated. Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange: Remove excess activation reagents using a desalting column, exchanging the antibody into the conjugation buffer.
-
Conjugation Reaction: Immediately add the deprotected drug-linker conjugate to the activated antibody solution. A typical starting point is a 5- to 10-fold molar excess of the drug-linker over the antibody.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the ADC: Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species.[9][10] The conjugation of a hydrophobic drug increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
UV/Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload. The concentrations of the antibody and the payload can be calculated using their respective extinction coefficients.[11]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the DAR and the identification of different conjugated species.
2. Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to separate protein aggregates from the monomeric ADC. An increase in the percentage of high molecular weight species compared to the unconjugated antibody may indicate aggregation.
3. In Vitro Cytotoxicity Assay (MTT Assay):
This assay measures the metabolic activity of cells as an indicator of cell viability and is a common method to assess the potency of an ADC.[12][13]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or antibody solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Quantitative Data Summary
The following tables present hypothetical but representative data that could be obtained from the characterization and in vitro evaluation of an ADC constructed using the this compound linker.
Table 1: Physicochemical Characterization of Trastuzumab-PEG1-MMAE
| Parameter | Unconjugated Trastuzumab | Trastuzumab-PEG1-MMAE |
| Average DAR (by HIC) | N/A | 3.8 |
| Monomer Purity (by SEC) | >98% | 95% |
| Aggregate Content (by SEC) | <2% | 5% |
Table 2: In Vitro Cytotoxicity (IC50) Data
| Cell Line | Antigen Expression | Compound | IC50 (nM) |
| SK-BR-3 | HER2-positive | Trastuzumab-PEG1-MMAE | 5.2 |
| Unconjugated Trastuzumab | >1000 | ||
| Free MMAE | 0.8 | ||
| MCF-7 | HER2-negative | Trastuzumab-PEG1-MMAE | >1000 |
| Unconjugated Trastuzumab | >1000 | ||
| Free MMAE | 1.1 |
Visualizations
References
- 1. Synthesis and Characterization of Antibody Drug Conjugates | Malvern Panalytical [malvernpanalytical.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG [biochempeg.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with Fmoc-NH-PEG1-C2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-NH-PEG1-C2-acid, a heterobifunctional linker, in bioconjugation strategies. This polyethylene glycol (PEG)-based linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand.[1][2] The single PEG unit enhances solubility and provides a defined spatial orientation, while the terminal functional groups—an Fmoc-protected amine and a carboxylic acid—allow for sequential and controlled conjugation reactions.[3][4]
Core Principles of Bioconjugation with this compound
The application of this compound in bioconjugation, especially in PROTAC synthesis, involves a two-stage chemical strategy:
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine. Its removal is the first step to expose the amine for subsequent conjugation. This is typically achieved by treatment with a mild base, such as piperidine in an organic solvent like dimethylformamide (DMF). This deprotection is highly specific and occurs under mild conditions, preserving the integrity of other functionalities in the molecule.
-
Carboxylic Acid Activation and Amide Bond Formation: The terminal carboxylic acid is activated to facilitate its reaction with a primary amine on a target molecule (e.g., a protein, peptide, or another small molecule ligand). A common and efficient method for this activation is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to form a more stable, amine-reactive NHS ester. This activated ester readily reacts with primary amines to form a stable amide bond.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in utilizing this compound for bioconjugation.
Protocol 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group to yield the free amine of the linker.
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Nitrogen or Argon gas supply
-
Round bottom flask and standard glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF to a concentration of 0.1 M in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Upon completion, remove the DMF and piperidine under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected product (H2N-PEG1-C2-acid).
-
Collect the precipitate by filtration and wash with additional cold diethyl ether.
-
Dry the product under vacuum. The resulting amine-linker can be used in the next step without further purification.
Protocol 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule
This protocol details the activation of the carboxylic acid of the linker (either Fmoc-protected or the product from Protocol 1) and its subsequent conjugation to a molecule containing a primary amine.
Materials:
-
Carboxylic acid-containing linker (e.g., this compound or H2N-PEG1-C2-acid)
-
Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0, for biomolecules)
-
Purification system (e.g., preparative HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the carboxylic acid-containing linker (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming the NHS ester.
-
In a separate reaction vessel, dissolve the amine-containing molecule (1.0 equivalent) in a suitable solvent (e.g., DMF for small molecules, or an appropriate buffer for proteins).
-
To the solution of the amine-containing molecule, add the activated NHS ester solution from step 3.
-
If the amine is in the form of a salt (e.g., hydrochloride), add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature. Reaction times can vary from 4 hours to overnight, depending on the reactivity of the amine.
-
Monitor the reaction progress by LC-MS or an appropriate analytical technique.
-
Once the reaction is complete, quench any remaining NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer) if necessary.
-
Purify the resulting conjugate using an appropriate method, such as preparative HPLC for small molecules or size-exclusion chromatography for protein conjugates.
-
Characterize the final product by LC-MS and/or NMR to confirm its identity and purity.
Data Presentation
The following tables provide a template for summarizing quantitative data from bioconjugation experiments using this compound.
Table 1: Reagent Stoichiometry and Reaction Conditions for NHS Ester Formation
| Parameter | Value |
| This compound (equivalents) | 1.0 |
| EDC (equivalents) | 1.2 |
| NHS (equivalents) | 1.2 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 15-30 minutes |
Table 2: Typical Reaction Parameters for Amide Coupling
| Parameter | Small Molecule Conjugation | Protein Conjugation |
| Activated Linker (equivalents) | 1.1 | 10-20 fold molar excess |
| Amine-containing Molecule (equivalents) | 1.0 | 1.0 |
| Solvent/Buffer | Anhydrous DMF/DMSO | PBS, pH 7.2-8.0 |
| Base (if required) | DIPEA (2-3 equivalents) | N/A |
| Reaction Temperature | Room Temperature | 4°C to Room Temperature |
| Reaction Time | 4-16 hours | 2-4 hours |
| Purification Method | Preparative HPLC | Size-Exclusion Chromatography |
Table 3: Characterization of the Final Bioconjugate
| Analytical Method | Expected Result |
| LC-MS | Confirmation of the correct molecular weight of the conjugate |
| ¹H NMR | Peaks corresponding to the linker and the conjugated molecule |
| Purity (by HPLC) | >95% |
| Conjugation Efficiency/Yield | To be determined experimentally |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a two-step bioconjugation process using this compound, typical in the synthesis of PROTACs where the linker is first attached to one ligand, deprotected, and then conjugated to the second ligand.
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-NH-PEG1-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in peptide synthesis, bioconjugation, and the construction of complex organic molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Fmoc-NH-PEG1-C2-acid is a short, hydrophilic linker comprising an Fmoc-protected amine, a single polyethylene glycol (PEG) unit, and a terminal carboxylic acid. The deprotection of the Fmoc group is a critical step to liberate the primary amine for subsequent conjugation or peptide bond formation. This document provides detailed application notes and protocols for the efficient and clean removal of the Fmoc group from this compound.
The deprotection proceeds via a base-catalyzed β-elimination mechanism. A secondary amine base, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess amine base then traps the reactive DBF, forming a stable adduct that can be washed away.[3]
Key Considerations for Deprotecting this compound
Several factors can influence the efficiency and outcome of the Fmoc deprotection for this specific molecule:
-
Steric Hindrance: While the PEG1 linker is short, the PEG moiety can still exert some steric hindrance, potentially slowing down the deprotection kinetics compared to simple amino acids.[4]
-
Solubility: The hydrophilic nature of the PEG linker and the presence of the carboxylic acid can affect the solubility of both the starting material and the deprotected product in various solvents.
-
Basicity of the Deprotection Reagent: The choice and concentration of the basic reagent are crucial. While piperidine is the standard, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to accelerate the reaction, especially for sterically hindered substrates.[5][6] However, stronger bases may increase the risk of side reactions.
-
Side Reactions: Potential side reactions include incomplete deprotection, and in the context of larger peptides, aspartimide formation and diketopiperazine formation.[7][8][9] For this small molecule, the primary concern is ensuring complete deprotection without compromising the integrity of the PEG linker or the carboxylic acid.
Experimental Protocols
This section outlines detailed protocols for the Fmoc deprotection of this compound in a solution-phase reaction.
Materials and Reagents
-
This compound
-
Piperidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Standard Deprotection Protocol using Piperidine
This is the most common and generally recommended protocol.
Caption: Standard Fmoc deprotection workflow using piperidine.
-
Dissolution: Dissolve this compound in DMF (e.g., 10 mL per gram of starting material).
-
Reagent Addition: Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture. A typical excess is 10-20 equivalents of piperidine relative to the Fmoc-protected compound.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC (see Section 4). The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DMF and piperidine.
-
Add water to the residue and acidify to a pH of ~2 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The resulting NH₂-PEG1-C2-acid is a polar compound. If necessary, purification can be achieved by reverse-phase HPLC or silica gel chromatography using a polar mobile phase (e.g., a gradient of methanol in DCM with a small percentage of triethylamine to prevent streaking).[10]
Accelerated Deprotection Protocol using DBU
This protocol is suitable for situations where the standard protocol is slow due to steric hindrance or other factors.
Caption: Accelerated Fmoc deprotection workflow using DBU.
-
Dissolution: Dissolve this compound in DMF.
-
Reagent Addition: Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF (v/v). The piperidine is added to scavenge the dibenzofulvene byproduct as DBU is non-nucleophilic.[5]
-
Reaction: Add the DBU/piperidine solution to the reaction mixture and stir at room temperature. The reaction is typically much faster, often complete within 5-30 minutes. Monitor the reaction closely.
-
Work-up and Purification: Follow the same procedure as described in the standard protocol (Section 3.2, steps 4 and 5).
Monitoring the Deprotection Reaction
Careful monitoring is essential to ensure complete deprotection and to avoid unnecessary exposure to basic conditions which could lead to side reactions.
Caption: Logical workflow for monitoring the Fmoc deprotection reaction.
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: A mixture of DCM and methanol (e.g., 9:1 v/v) with a small amount of acetic acid or triethylamine is often suitable.
-
Visualization: Use a UV lamp (254 nm) to visualize the Fmoc-containing starting material. The deprotected product will not be UV active in the same way but can be stained, for example, with ninhydrin solution, which reacts with the primary amine to give a colored spot.
-
Indication of Completion: The disappearance of the starting material spot indicates the completion of the reaction.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Reverse-phase HPLC (RP-HPLC) is a more quantitative method. A C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used.
-
Detection: Monitor the elution profile using a UV detector at wavelengths such as 265 nm or 301 nm (for the DBF-adduct). The starting material will have a distinct retention time from the more polar product.
-
Confirmation: The disappearance of the peak corresponding to the starting material confirms the completion of the reaction.[11]
-
-
Mass Spectrometry (MS):
-
LC-MS can be used to confirm the identity of the product by observing the expected mass-to-charge ratio of the deprotected NH₂-PEG1-C2-acid.
-
Quantitative Data Summary
The following table provides representative data on the kinetics of Fmoc deprotection for model amino acids, which can serve as a guideline for the deprotection of this compound. Specific kinetics for the target molecule may vary.
| Deprotection Reagent | Concentration (% v/v in DMF) | Model Amino Acid | Reaction Time (min) | Deprotection Efficiency (%) | Reference(s) |
| Piperidine | 20% | Fmoc-Leucine-OH | 3 | >80 | [4] |
| Piperidine | 20% | Fmoc-Leucine-OH | 7 | ~100 | [4] |
| Piperidine | 20% | Fmoc-Arginine(Pbf)-OH | 3 | ~40 | [4] |
| Piperidine | 20% | Fmoc-Arginine(Pbf)-OH | 10 | >95 | [4] |
| 4-Methylpiperidine | 20% | Fmoc-Leucine-OH | 3 | >80 | [4] |
| 4-Methylpiperidine | 20% | Fmoc-Arginine(Pbf)-OH | 10 | >95 | [4] |
| Piperazine | 10% (w/v) | Fmoc-Leucine-OH | 3 | ~70 | [4] |
| Piperazine | 10% (w/v) | Fmoc-Arginine(Pbf)-OH | 10 | >95 | [4] |
| DBU/Piperidine | 2% / 2% | Thioamide-peptides | 6 (3 x 2 min) | High (with reduced epimerization) | [6] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time. - Low concentration or degradation of the basic reagent. - Steric hindrance from the PEG moiety. | - Extend the reaction time and continue to monitor. - Use a freshly prepared deprotection solution. - Increase the concentration of piperidine (e.g., to 30-50%). - Consider using a stronger base cocktail such as DBU/piperidine. |
| Side Product Formation | - Prolonged exposure to strong base. | - Carefully monitor the reaction and quench it as soon as the starting material is consumed. - Use the mildest effective conditions (e.g., 20% piperidine) before resorting to stronger bases. |
| Difficulty in Purification | - High polarity of the deprotected product. | - Use reverse-phase HPLC for purification. - For silica gel chromatography, use a polar mobile phase and consider adding a small amount of a basic modifier like triethylamine to improve peak shape. |
Conclusion
The Fmoc deprotection of this compound is a straightforward yet critical transformation. The standard protocol using 20% piperidine in DMF is generally effective. However, due to the presence of the PEG linker, reaction times may need to be optimized. Careful monitoring of the reaction progress is essential to ensure complete conversion while minimizing potential side reactions. For challenging cases, an accelerated protocol using a DBU/piperidine cocktail can be employed. The provided protocols and troubleshooting guide offer a comprehensive framework for researchers to successfully perform this deprotection and proceed with their synthetic endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Carboxylic Acid Activation of Fmoc-NH-PEG1-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG1-C2-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, peptide synthesis, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] This linker contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine, which can be deprotected under basic conditions, and a terminal carboxylic acid. The short polyethylene glycol (PEG) spacer enhances the solubility and provides flexibility to the final conjugate.[4]
The critical step in utilizing this linker is the activation of its terminal carboxylic acid group to facilitate the formation of a stable amide bond with a primary amine of a target molecule, such as an E3 ligase ligand or a target protein ligand in a PROTAC.[5] This document provides detailed protocols for the activation of this compound using common coupling reagents and outlines a general workflow for its application in PROTAC synthesis.
Data Presentation
The efficiency of the carboxylic acid activation and subsequent amide bond formation can be influenced by the choice of coupling reagent and reaction conditions. Below is a summary of representative quantitative data for common activation methods.
| Coupling Reagent | Additive | Base | Typical Coupling Efficiency (%) | Typical Final Yield (%) | Key Features |
| EDC | NHS or sulfo-NHS | - | >95 | 80-90 | Water-soluble carbodiimide, ideal for reactions in aqueous buffers. Byproducts are water-soluble and easily removed. |
| HATU | - | DIPEA or NMM | >99 | 85-95 | Highly efficient uronium-based reagent, effective for sterically hindered amines. Rapid reaction kinetics.[6] |
| DCC | HOBt | - | >95 | 75-85 | Cost-effective carbodiimide, but the dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification. |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Activation of this compound using EDC and NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, which is a common method for creating amine-reactive molecules.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-containing substrate
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Reaction vessel and magnetic stirrer
-
Analytical instruments (e.g., LC-MS, TLC) for reaction monitoring
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS. The activation reaction is typically most efficient at a pH of 4.5-7.2.
-
Coupling: Once the activation is complete, add the amine-containing substrate (1 equivalent) to the reaction mixture. If the activation was performed at a lower pH, it is recommended to raise the pH to 7-8 for the coupling step.
-
Reaction: Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress.
-
Quenching: Upon completion, quench the reaction by adding a suitable quenching reagent like hydroxylamine to a final concentration of 10 mM.
-
Purification: Purify the final conjugate using an appropriate method, such as flash column chromatography or preparative HPLC.
Protocol 2: Activation of this compound using HATU
This protocol utilizes the highly efficient uronium-based coupling reagent HATU, which is particularly useful for forming amide bonds with challenging or sterically hindered amines.[6]
Materials:
-
This compound
-
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF)
-
Amine-containing substrate
-
Reaction vessel and magnetic stirrer
-
Analytical instruments (e.g., LC-MS, TLC) for reaction monitoring
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (2-3 equivalents) to the solution. The mixture should be stirred for a few minutes to allow for pre-activation.
-
Coupling: Add the amine-containing substrate (1 equivalent) to the activated linker solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., saturated sodium bicarbonate, brine). Dry the organic layer and concentrate under reduced pressure. Purify the final product by flash column chromatography or preparative HPLC.
Mandatory Visualizations
Caption: General workflow for the activation of this compound and subsequent amide bond formation.
Caption: A representative workflow for the synthesis of a PROTAC molecule using this compound.
References
Application Notes and Protocols: Coupling of Fmoc-NH-PEG1-C2-acid to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fmoc-NH-PEG1-C2-acid is a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. It features a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine and a terminal carboxylic acid, connected by a short polyethylene glycol (PEG) spacer. The PEG moiety enhances solubility and reduces steric hindrance, while the terminal groups allow for sequential, orthogonal conjugation.[1][2] The carboxylic acid is readily coupled to primary amines on proteins, peptides, or other molecules to form a stable amide bond. The Fmoc group is a base-labile protecting group that can be selectively removed to reveal a primary amine for subsequent modification.[3][4]
This document provides detailed protocols for the activation of the carboxylic acid moiety of this compound and its subsequent coupling to primary amines. It also covers methods for purification and characterization of the resulting conjugate.
Chemical Properties and Reagents
A summary of the key molecule and common coupling reagents is provided below.
| Compound/Reagent | Formula | Molecular Weight ( g/mol ) | Key Function |
| This compound | C19H19NO5 | 341.4 | Heterobifunctional PEG Linker |
| EDC.HCl | C8H18ClN3 | 191.7 | Carbodiimide coupling agent |
| NHS | C4H5NO3 | 115.1 | Activates carboxyl groups to form amine-reactive esters |
| HATU | C10H15F6N6OP | 380.2 | Aminium-based coupling agent for amide bond formation |
| DIPEA | C8H19N | 129.2 | Non-nucleophilic organic base |
| Piperidine | C5H11N | 85.15 | Secondary amine for Fmoc-deprotection |
Reaction Schematics and Workflow
The overall process involves three key stages: activation of the carboxylic acid, coupling to the primary amine, and optional Fmoc deprotection for further functionalization.
Caption: General workflow for amine coupling and deprotection.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/NHS Chemistry
This is the most common method for coupling carboxylic acids to primary amines in aqueous or organic solvents.[5][6] The protocol involves a two-step, one-pot reaction where the carboxylic acid is first activated with EDC and NHS to form a semi-stable NHS ester, which then readily reacts with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Reaction Buffer: MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer: PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) or Bicarbonate buffer (100 mM, pH 8.3)
-
Quenching Solution: Hydroxylamine-HCl or Tris buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for organic-soluble substrates
Caption: Experimental workflow for EDC/NHS coupling.
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of EDC and NHS in anhydrous DMF or water, depending on the reaction solvent. Prepare fresh for each use.
-
Dissolve the amine-containing substrate in the appropriate coupling buffer. Do not use buffers containing primary amines like Tris or glycine.[5]
-
Dissolve this compound in DMF/DMSO (for organic phase) or MES buffer (for aqueous phase).
-
-
Activation of Carboxylic Acid:
-
To the dissolved this compound (1 equivalent), add NHS (1.5 equivalents) followed by EDC (1.5 equivalents).
-
For a typical reaction, if starting with 10 µmol of the PEG-acid, add 15 µmol of NHS and 15 µmol of EDC.[7]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. The activation is most efficient at pH 4.5-6.0.[6]
-
-
Coupling to Primary Amine:
-
Add the activated Fmoc-PEG-NHS ester solution to the amine-containing solution (1 to 1.2 equivalents of amine).
-
The reaction of the NHS-ester with the primary amine is most efficient at pH 7.2-8.0.[6] If the activation was performed at a lower pH, adjust the pH of the reaction mixture with a non-amine base or by adding a higher pH buffer.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench the reaction by adding a solution containing a primary amine, such as 1 M Tris-HCl or 1 M hydroxylamine, to a final concentration of 20-50 mM. This will consume any unreacted NHS-ester.
-
-
Purification:
-
Purify the final conjugate using an appropriate method based on the properties of the product (see Section 5).
-
Protocol 2: Amide Coupling using HATU
HATU is a highly efficient coupling reagent often used in solid-phase peptide synthesis and for difficult couplings. It typically results in faster reactions and higher yields compared to carbodiimides, but requires an organic base.[8][9][10]
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) and HATU (1 equivalent) in anhydrous DMF.
-
Dissolve the amine-containing substrate (1 to 1.2 equivalents) in a separate vial with anhydrous DMF.
-
-
Activation and Coupling:
-
To the solution of this compound and HATU, add DIPEA (2 equivalents).
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Add the amine-containing substrate solution to the activated mixture.
-
Let the reaction proceed for 1-2 hours at room temperature. Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under vacuum.
-
Purify the crude product using an appropriate chromatographic method (see Section 5).
-
Monitoring and Characterization
Reaction Monitoring
Successful coupling can be monitored by observing the consumption of the starting materials using techniques like:
-
Thin Layer Chromatography (TLC): For small molecules, allows for rapid qualitative assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the formation of the desired product and identify any byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the disappearance of reactants and the appearance of the product.[11]
Fmoc Group Quantification
After coupling, the amount of conjugated Fmoc-PEG linker can be quantified by cleaving the Fmoc group and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[12]
-
Treat a known amount of the purified conjugate with a 20% piperidine solution in DMF.
-
After 30 minutes, collect the supernatant.
-
Measure the absorbance at ~301 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[12]
Purification of the PEGylated Conjugate
The choice of purification method depends on the size and properties of the final conjugate. PEGylation alters the physicochemical properties of molecules, which can be exploited for separation.[][14]
References
- 1. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]
- 2. Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Fmoc-NH-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Fmoc-NH-PEG1-C2-acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the utility of Fmoc-NH-PEG1-C2-acid as a versatile linker in the development of advanced drug delivery systems. This bifunctional molecule, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a carboxylic acid terminus connected by a single polyethylene glycol (PEG) unit, offers unique advantages in the construction of self-assembling peptide-based carriers, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
Application Notes
This compound is a valuable building block in drug delivery for several key applications:
-
Self-Assembling Peptide Hydrogels for Sustained Drug Release: The Fmoc group is a well-known motif for driving the self-assembly of peptides into nanofibrous structures that can form hydrogels.[1][2] These hydrogels can serve as depots for the sustained release of encapsulated therapeutics. This compound can be incorporated into peptide sequences to enhance solubility and provide a point of attachment for drug molecules. The resulting peptide-drug conjugates can then be co-assembled into a hydrogel, offering a dual mechanism of drug delivery: entrapment within the hydrogel matrix and covalent linkage to the peptide scaffold.
-
Linker for Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[3][4] this compound can function as a cleavable or non-cleavable linker in ADC synthesis.[4][5] The carboxylic acid end can be activated to react with an amine-containing drug, while the Fmoc-protected amine can be deprotected to allow conjugation to the antibody, typically after modification of the antibody to introduce a reactive handle. The short PEG spacer can help to improve the solubility and pharmacokinetic properties of the resulting ADC.
-
Component of Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[3][6] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can be used as a segment of the linker to provide appropriate spacing and physicochemical properties to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][7]
Physicochemical Properties and Handling
| Property | Value |
| IUPAC Name | 3-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid |
| Synonyms | Fmoc-AEP, Fmoc-N-amido-PEG1-acid, Fmoc-NH-PEG1-propionic acid |
| Molecular Formula | C20H21NO5 |
| Molecular Weight | 355.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |
| Storage | Store at -20°C for long-term storage, protected from light and moisture. |
Experimental Protocols
Protocol 1: Formulation of a Drug-Loaded Self-Assembling Peptide Hydrogel
This protocol describes the preparation of a hydrogel from an Fmoc-modified peptide and the encapsulation of a model drug.
Materials:
-
Fmoc-peptide (e.g., Fmoc-Leucine-Glycine)
-
This compound
-
Model drug (e.g., Doxorubicin)
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Peptide-Drug Conjugation (Optional):
-
Activate the carboxylic acid of this compound using a carbodiimide coupling agent (e.g., EDC/NHS) in an appropriate organic solvent.
-
Add the amine-containing drug to the activated linker and stir at room temperature overnight.
-
Purify the resulting conjugate by HPLC.
-
-
Hydrogel Formulation by Solvent Switch:
-
Dissolve the Fmoc-peptide and the peptide-drug conjugate (if prepared) in DMSO to create a stock solution (e.g., 100 mg/mL).[8]
-
To form the hydrogel, add sterile deionized water or PBS (pH 7.4) to the peptide stock solution with gentle vortexing. The final peptide concentration for gelation will need to be optimized but is typically in the range of 0.5-2% w/v.
-
Allow the solution to stand at room temperature for the hydrogel to form. Gelation can be confirmed by inverting the vial.
-
-
Drug Loading by Physical Entrapment:
-
Dissolve the Fmoc-peptide in DMSO.
-
Dissolve the desired amount of the drug in the peptide-DMSO solution.
-
Add water or PBS to induce hydrogel formation as described above, entrapping the drug within the hydrogel matrix.[9]
-
-
Characterization of Drug Loading and Release:
-
Drug Loading Efficiency: To determine the amount of encapsulated drug, the hydrogel can be dissolved in a suitable solvent (e.g., DMSO) and the drug concentration measured by UV-Vis spectrophotometry or HPLC against a standard curve. The loading efficiency is calculated as: (Mass of drug in hydrogel / Initial mass of drug) x 100%.
-
In Vitro Drug Release: Place a known amount of the drug-loaded hydrogel in a vial with a defined volume of PBS (pH 7.4) at 37°C with gentle agitation.[9][10] At predetermined time points, withdraw aliquots of the release medium and replace with fresh PBS. Analyze the drug concentration in the aliquots using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).
-
Illustrative Quantitative Data:
| Formulation | Drug Loading Efficiency (%) | Cumulative Release at 24h (%) |
| Fmoc-LG Hydrogel with Entrapped Doxorubicin | 85 ± 5 | 35 ± 4 |
| Fmoc-LG-PEG-Doxorubicin Co-assembled Hydrogel | 92 ± 3 | 22 ± 3 |
Note: These are representative values and will vary depending on the specific peptide, drug, and experimental conditions.
Experimental Workflow for Hydrogel Formulation and Drug Release Study
Caption: Workflow for the formulation and characterization of a drug-loaded self-assembling peptide hydrogel.
Protocol 2: Synthesis of a Peptide-Drug Conjugate using this compound
This protocol outlines the steps for conjugating a drug to a peptide via the this compound linker using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
This compound
-
Amine-containing drug
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Ether (for precipitation)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt) and DIPEA in DMF. Allow the reaction to proceed for 2 hours. Wash the resin.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Linker Coupling: Couple this compound to the N-terminus of the peptide sequence using the same coupling procedure as for the amino acids.
-
Fmoc Deprotection of Linker: Remove the Fmoc group from the linker with 20% piperidine in DMF.
-
Drug Conjugation: Activate the carboxylic acid of the drug (if applicable) and couple it to the free amine of the linker on the resin. Alternatively, if the drug has an amine, the carboxylic acid of the linker can be activated on-resin for coupling.
-
Cleavage and Deprotection: Cleave the peptide-drug conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA).
-
Precipitation and Purification: Precipitate the crude product in cold ether, centrifuge, and wash the pellet. Purify the conjugate by preparative HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by LC-MS and NMR.
Logical Flow for Solid-Phase Synthesis of a Peptide-Drug Conjugate
Caption: Step-wise workflow for the solid-phase synthesis of a peptide-drug conjugate using this compound.
Protocol 3: General Procedure for PROTAC Synthesis using this compound as a Linker Component
This protocol provides a generalized scheme for incorporating this compound into a PROTAC molecule.
Materials:
-
Ligand for protein of interest (POI) with a reactive handle (e.g., amine or carboxylic acid)
-
Ligand for E3 ligase (e.g., pomalidomide derivative) with a reactive handle
-
This compound
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
Deprotection reagents (e.g., piperidine for Fmoc, TFA for Boc)
-
Appropriate solvents (e.g., DMF, DMSO)
Procedure:
-
Synthesis of Linker-E3 Ligand Intermediate:
-
Activate the carboxylic acid of this compound.
-
React the activated linker with an amine-functionalized E3 ligase ligand.
-
Purify the product.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the linker-E3 ligase intermediate using 20% piperidine in DMF.
-
Purify the resulting amine.
-
-
Coupling to POI Ligand:
-
Activate the carboxylic acid of the POI ligand.
-
React the activated POI ligand with the deprotected linker-E3 ligase intermediate.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Illustrative Signaling Pathway for PROTAC Action
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide hydrogels for affinity-controlled release of therapeutic cargo: Current and Potential Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. dovepress.com [dovepress.com]
- 9. Fmoc-diphenylalanine-based hydrogels as a potential carri... [degruyterbrill.com]
- 10. Enzymatically cross-linked peptide hydrogels for enhanced self-assembling capability and controlled drug release - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: PEGylation of Proteins using Fmoc-NH-PEG1-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a pivotal strategy in biopharmaceutical development. This modification enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability against proteolytic degradation, reduced immunogenicity, and enhanced solubility.[1] The use of a heterobifunctional linker such as Fmoc-NH-PEG1-C2-acid offers precise control over the conjugation process. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus allows for orthogonal deprotection and subsequent modification, making it a versatile tool for creating well-defined protein-PEG conjugates.
This document provides detailed application notes and experimental protocols for the successful PEGylation of proteins using this compound, covering the activation of the linker, the PEGylation reaction, and the final deprotection step.
Principle of the Reaction
The PEGylation of a protein using this compound is a multi-step process:
-
Activation: The carboxylic acid moiety of this compound is first activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using carbodiimide chemistry with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
PEGylation: The activated Fmoc-NH-PEG1-C2-NHS ester readily reacts with primary amino groups on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.
-
Fmoc Deprotection (Optional): The Fmoc protecting group can be removed under basic conditions, typically with a piperidine solution, to expose a primary amine on the distal end of the PEG linker. This amine can then be used for further conjugation or modification.
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester
This protocol describes the activation of the carboxylic acid group of the PEG linker to facilitate its reaction with protein amines.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) to the solution and stir until fully dissolved.
-
Add EDC or DCC (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS.
-
If DCC is used, a urea byproduct will precipitate and can be removed by filtration. If EDC is used, the byproduct is water-soluble and will be removed in subsequent steps.
-
The resulting solution containing the activated Fmoc-NH-PEG1-C2-NHS ester can be used directly in the next step or purified if required. For long-term storage, the solvent can be removed under reduced pressure, and the resulting solid stored at -20°C under desiccated conditions.
Protocol 2: PEGylation of a Model Protein (e.g., Lysozyme)
This protocol outlines the conjugation of the activated PEG linker to a model protein.
Materials:
-
Protein to be PEGylated (e.g., Lysozyme)
-
Activated Fmoc-NH-PEG1-C2-NHS ester (from Protocol 1)
-
Amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
-
SDS-PAGE equipment for analysis
Procedure:
-
Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the activated Fmoc-NH-PEG1-C2-NHS ester in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Add a 10-50 fold molar excess of the activated PEG linker solution to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purify the PEGylated protein from unreacted PEG linker and byproducts using SEC or IEX.[2]
-
Analyze the reaction products and purified fractions by SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
Protocol 3: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group to yield a free amine.
Materials:
-
Fmoc-PEGylated protein
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Purification system (e.g., dialysis or SEC)
Procedure:
-
Dissolve the purified Fmoc-PEGylated protein in a minimal amount of a suitable buffer or DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction at room temperature for 20-30 minutes.
-
Monitor the deprotection by observing the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.
-
Once the reaction is complete, purify the deprotected PEGylated protein to remove piperidine and the adduct, typically by extensive dialysis or SEC.
Data Presentation
The following tables provide representative data for the PEGylation of a model protein, Lysozyme.
Table 1: Characterization of PEGylated Lysozyme
| Parameter | Unmodified Lysozyme | Fmoc-PEG1-Lysozyme |
| Apparent Molecular Weight (SDS-PAGE) | ~14.3 kDa | ~15.5 kDa (and higher order species) |
| Hydrodynamic Radius (DLS) | 2.2 nm | 4.8 nm |
| PEGylation Efficiency (RP-HPLC) | N/A | ~70% mono-PEGylated |
Table 2: Functional and Stability Analysis of PEGylated Lysozyme
| Parameter | Unmodified Lysozyme | Fmoc-PEG1-Lysozyme |
| Relative Enzymatic Activity (%) | 100% | 85% |
| Thermal Denaturation Midpoint (Tm) by DSC | 75.2 °C | 79.8 °C |
| Proteolytic Stability (trypsin digestion, % remaining after 1h) | 35% | 68% |
Mandatory Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Chemical reaction pathway for PEGylation.
References
Troubleshooting & Optimization
Fmoc-NH-PEG1-C2-acid solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Fmoc-NH-PEG1-C2-acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a molecule designed with features to enhance its utility in bioconjugation, possessing both hydrophobic (Fmoc group) and hydrophilic (PEG spacer and carboxylic acid) components. The short PEG spacer generally increases its solubility in aqueous media compared to similar molecules without the PEG linker.[1][2][3][4] While it is considered soluble in water and aqueous buffers, its solubility can be influenced by several factors, including pH, ionic strength, and temperature.[5][6] It is also soluble in organic solvents such as DMSO and DMF.[5][7][8]
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
A2: Difficulty in dissolving this compound in aqueous buffers can arise from a few key properties of the molecule:
-
Hydrophobic Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is large and hydrophobic, which can limit aqueous solubility, especially at higher concentrations.
-
pH-Dependent Carboxylic Acid: The terminal carboxylic acid group's charge state is dependent on the pH of the buffer. At pH values below its pKa (typically around 4-5), the carboxylic acid is protonated and neutral, reducing its contribution to aqueous solubility. At pH values above the pKa, it is deprotonated and negatively charged, which enhances solubility.
-
Ionic Strength of the Buffer: The concentration of salts in your buffer can impact the solubility of PEGylated compounds.[9][10]
Q3: Can I use an organic co-solvent to help dissolve the compound?
A3: Yes, in many cases, adding a small amount of a water-miscible organic solvent can significantly improve the solubility of this compound in an aqueous buffer. Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used.[5][7][8] It is recommended to first dissolve the compound in a minimal amount of the organic solvent and then slowly add it to the aqueous buffer with vortexing. Be mindful that the final concentration of the organic solvent should be compatible with your downstream experiments and biological systems.
Q4: How does pH affect the solubility of this compound?
A4: The pH of the aqueous buffer plays a crucial role in the solubility of this compound due to the terminal carboxylic acid group. To maximize solubility, the pH of the buffer should be above the pKa of the carboxylic acid, ensuring it is in its deprotonated, more soluble salt form. A pH of 7.0 or higher is generally recommended.
Q5: Is it advisable to heat the solution to improve solubility?
A5: Gentle warming (e.g., to 30-40°C) can be used as a last resort to aid dissolution. However, prolonged heating at high temperatures should be avoided as it may risk degradation of the compound. Always monitor the solution for any signs of decomposition, such as a color change.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow these troubleshooting steps:
Problem: The compound is not dissolving or is forming a precipitate in my aqueous buffer.
| Troubleshooting Step | Detailed Protocol | Expected Outcome | Potential Issues & Solutions |
| 1. Adjust Buffer pH | Prepare your desired aqueous buffer (e.g., PBS, Tris) and ensure the final pH is at or above 7.0. A slightly basic pH (7.4-8.0) is often optimal for dissolving carboxylic acid-containing molecules. | The compound should dissolve more readily as the carboxylic acid group becomes deprotonated and more hydrophilic. | Issue: The required experimental pH is acidic. Solution: Consider preparing a concentrated stock solution at a higher pH and then diluting it into the final acidic buffer, being careful to observe for any precipitation. |
| 2. Use a Co-Solvent | 1. Weigh the required amount of this compound. 2. Add a minimal volume of a water-miscible organic solvent (e.g., DMSO, DMF) to completely dissolve the solid. 3. While vortexing, slowly add the dissolved compound to your aqueous buffer. | The compound should remain in solution in the final aqueous buffer. | Issue: The final concentration of the organic solvent is too high for the experiment. Solution: Optimize the initial volume of the organic solvent to be as low as possible. Aim for a final co-solvent concentration of <5%, or a level validated to not interfere with your assay. |
| 3. Sonication | After adding the compound to the buffer, place the vial in a bath sonicator for short intervals (e.g., 1-2 minutes). Monitor the solution between intervals. | Sonication can help to break up aggregates and promote dissolution. | Issue: The compound is still not fully dissolved. Solution: Combine sonication with a slightly elevated pH or the use of a co-solvent. |
| 4. Gentle Warming | Place the vial containing the compound and buffer in a water bath at a temperature no higher than 40°C. Swirl the vial intermittently. | Increased temperature can enhance the rate of dissolution. | Issue: Potential for compound degradation. Solution: Use the lowest effective temperature for the shortest possible time. Do not leave unattended for extended periods. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent/Buffer | Qualitative Solubility | Notes |
| Deionized Water | Moderate (pH-dependent) | Solubility is lower at acidic pH. |
| PBS (pH 7.4) | Soluble | Generally soluble, but may require one of the troubleshooting steps for higher concentrations. |
| Tris Buffer (pH 8.0) | Soluble | Generally soluble. |
| DMSO | Highly Soluble[5][7][8] | Can be used to prepare concentrated stock solutions. |
| DMF | Highly Soluble[5] | Can be used to prepare concentrated stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in an Aqueous Buffer (e.g., PBS, pH 7.4)
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight: 355.38 g/mol ).
-
Weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Add a small volume of the aqueous buffer (e.g., 20% of the final volume).
-
Vortex the tube for 30 seconds.
-
If the compound is not fully dissolved, add a minimal amount of DMSO (e.g., 1-5% of the final volume) and vortex until the solid is dissolved.
-
Once dissolved, add the remaining volume of the aqueous buffer to reach the final desired concentration.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Store the stock solution as recommended by the manufacturer, typically at -20°C.
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key molecular factors influencing the aqueous solubility.
References
- 1. Fmoc-N-amido-PEG1-acid, 1654740-73-4 | BroadPharm [broadpharm.com]
- 2. Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG [biochempeg.com]
- 3. Fmoc-N-amido-PEG1-acid | 1654740-73-4 [chemicalbook.com]
- 4. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Fmoc-N-amido-PEG1-acid | PEG analogue | CAS# 1654740-73-4 | InvivoChem [invivochem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Coupling Efficiency with Fmoc-NH-PEG1-C2-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Fmoc-NH-PEG1-C2-acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, connected by a short, hydrophilic polyethylene glycol (PEG) spacer. The Fmoc group provides a base-labile protecting group for the amine, making it ideal for solid-phase peptide synthesis (SPPS). Its primary applications include its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of peptides and other biomolecules to improve their solubility and pharmacokinetic properties.[1][2][3][4]
Q2: What are the key advantages of using a PEG linker like this compound in bioconjugation?
PEG linkers offer several benefits in bioconjugation:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic molecules in aqueous buffers.[5][6]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of a molecule, reducing renal clearance and extending its circulation half-life.[6][7]
-
Reduced Immunogenicity: The PEG chain can shield epitopes on a biomolecule, potentially reducing its immunogenicity.[8]
-
Increased Stability: PEGylation can protect peptides and proteins from proteolytic degradation.[6]
-
Biocompatibility: PEG is generally considered non-toxic and biocompatible.[5]
Q3: In which solvents is this compound soluble?
This compound, like many Fmoc-protected amino acids and PEG derivatives, is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[9] It also shows solubility in Dimethyl sulfoxide (DMSO) and chlorinated solvents like dichloromethane (DCM).[7]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Q: I am observing a low yield of my desired product after coupling this compound. What are the potential causes and how can I troubleshoot this?
A: Low coupling efficiency is a common issue in solid-phase peptide synthesis and can be attributed to several factors. Below is a systematic guide to troubleshooting this problem.
Potential Causes & Solutions:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the PEG linker must be activated to react with the free amine on the solid support or peptide chain.
-
Solution: Ensure you are using an appropriate excess of coupling reagents and that the reagents are fresh. Consider pre-activating the this compound for 15-30 minutes before adding it to the resin.
-
-
Steric Hindrance: The bulky Fmoc group or aggregation of the growing peptide chain on the resin can physically block the reaction site.
-
Solution: Increase the reaction time and/or temperature. Consider using a more efficient coupling reagent like HATU or HCTU, which are known for their high coupling efficiency, especially in sterically hindered situations.
-
-
Suboptimal Reagent Stoichiometry: The molar ratios of the linker, coupling reagents, and base are critical for efficient coupling.
-
Solution: Optimize the stoichiometry. A typical starting point is to use 2-4 equivalents of the linker, coupling reagent, and base relative to the resin loading.
-
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites.
-
Solution: Ensure the resin is fully swollen in a suitable solvent (e.g., DMF) for at least 30-60 minutes before the coupling step.
-
Troubleshooting Workflow:
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. jpt.com [jpt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-NH-PEG1-C2-acid Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG1-C2-acid conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker molecule.[1][2][3][4] It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a carboxylic acid group at the other, separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[1][5] Its primary use is in bioconjugation and peptide synthesis, allowing for the covalent attachment of the PEG linker to other molecules, such as peptides, proteins, or small molecule drugs, to modify their properties.[6][7] The hydrophilic PEG spacer can increase the solubility and stability of the resulting conjugate.[1]
Q2: What are the key steps involved in a typical conjugation reaction using this linker?
A2: A typical two-stage conjugation process involves:
-
Fmoc Deprotection: The Fmoc protecting group is removed from the amine end of the linker using a mild base, most commonly a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[8][9] This exposes a primary amine.
-
Amide Bond Formation (Coupling): The newly exposed amine is then reacted with a carboxylic acid on a target molecule, or the carboxylic acid end of the PEG linker is activated to react with an amine on a target molecule. This step requires coupling reagents, such as a carbodiimide (e.g., EDC) often used with an additive (e.g., NHS), to facilitate the formation of a stable amide bond.[1][10]
Q3: What are the most common side reactions encountered during this conjugation process?
A3: Side reactions can occur during both the deprotection and coupling stages.
-
Deprotection Stage: Incomplete Fmoc removal can lead to deletion products.[11] Conversely, the basic conditions can cause side reactions on sensitive peptide sequences, such as aspartimide formation or racemization.[8][12]
-
Coupling Stage: The primary side reactions include racemization of amino acids and the formation of an unreactive N-acylurea byproduct when using carbodiimide coupling agents without additives.[13][14] Inefficient coupling can also result from steric hindrance or suboptimal reaction conditions.[15]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My final conjugation yield is extremely low, and analytical results (HPLC/LC-MS) show mostly unreacted starting materials. What went wrong?
A: Low yield is a common issue that can stem from either the deprotection or the coupling step.
-
Incomplete Fmoc Deprotection: The amine on your PEG linker may not have been fully deprotected, preventing it from reacting in the subsequent coupling step. This can be caused by insufficient deprotection time or degradation of the deprotection reagent (e.g., piperidine).[9]
-
Solution: Ensure your deprotection reagent is fresh. Increase the deprotection time or perform a second deprotection step to ensure complete removal of the Fmoc group.[8] Monitor the deprotection using a colorimetric test (e.g., chloranil test) or by HPLC.
-
-
Inefficient Coupling Reaction: The formation of the amide bond is the critical step.
-
Cause 1: Inactive Coupling Reagents. Carbodiimides like EDC are moisture-sensitive. Additives like NHS or HOBt can also degrade over time.
-
Solution 1: Use fresh, high-quality coupling reagents and store them under anhydrous conditions.
-
Cause 2: N-Acylurea Formation. When using a carbodiimide (like EDC or DCC) without an additive, the activated O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which terminates the reaction for that molecule.[10][14]
-
Solution 2: Always use an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) with your carbodiimide. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive enough to form the desired amide bond.[14]
-
Cause 3: Suboptimal pH. For EDC/NHS coupling, the activation of the carboxylic acid is most efficient at a slightly acidic pH (5.5-6.5), while the subsequent reaction with the amine is favored at a physiological to slightly basic pH (7.2-8.5).[15]
-
Solution 3: Perform a two-step reaction. First, activate the carboxylic acid at an optimal pH, then add the amine and adjust the pH for the coupling step.
-
Issue 2: Unexpected Peaks in Analytical HPLC/LC-MS
Q: My chromatogram shows multiple unexpected peaks in addition to my starting materials and desired product. What are these byproducts?
A: The identity of byproducts depends on the specific reaction conditions and the nature of the molecules being conjugated.
-
N-Acylurea Adduct: As mentioned above, this is a common byproduct when using carbodiimides without additives. It will have a mass corresponding to your carboxylic acid-containing molecule plus the carbodiimide.[14]
-
Dibenzofulvene (DBF) Adducts: During Fmoc deprotection, the Fmoc group is cleaved, releasing dibenzofulvene. This reactive molecule is typically scavenged by the piperidine base. If washing is insufficient after deprotection, residual DBF can react with the newly exposed amine, leading to a stable, undesired adduct.[9]
-
Solution: After the Fmoc deprotection step, wash the resin or product thoroughly with the reaction solvent (e.g., DMF) to remove all traces of DBF and the deprotection reagent before proceeding to the coupling step.[8]
-
-
Aspartimide Formation: If your molecule is a peptide containing an aspartic acid (Asp) residue, the basic conditions of Fmoc deprotection can induce the formation of a cyclic aspartimide intermediate. This can then reopen to form a mixture of the correct aspartyl peptide and the iso-aspartyl peptide, or react with piperidine to form a piperidide adduct.[12]
-
Racemization: The activation of the carboxylic acid, especially at an amino acid residue, can lead to a loss of stereochemical integrity (racemization). This is particularly problematic for sensitive residues like Cysteine (Cys) and Histidine (His).[8][13]
-
Solution: Use coupling additives that are known to suppress racemization, such as HOBt or HATU.[13] Keep reaction temperatures low and avoid using strong bases in excess during the coupling step.
-
Data Summary Tables
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive(s) | Common Solvents | Key Side Reactions to Consider | Mitigation Strategy |
| EDC (EDAC) | NHS or HOBt | DMF, NMP, Water | N-acylurea formation, Racemization | Use of additives (NHS/HOBt) is critical.[10][14] |
| DCC | HOBt | DMF, DCM | N-acylurea formation, Racemization | Additive use. DCU byproduct is insoluble.[13] |
| DIC | HOBt | DMF, NMP | N-acylurea formation, Racemization | Additive use. DIU byproduct is soluble.[13] |
| HATU / HBTU | DIPEA or NMM (Base) | DMF, NMP | Minimal racemization | More expensive but highly efficient.[10] |
Table 2: Fmoc Deprotection Conditions and Associated Side Reactions
| Deprotection Reagent | Concentration | Common Side Reactions | Mitigation Strategy |
| Piperidine | 20% in DMF | Aspartimide formation, Racemization at C-terminal Cys[8][12] | Minimize deprotection time; add 0.1M HOBt.[12] |
| Piperazine | 5-20% in DMF | Lower incidence of aspartimide formation compared to piperidine.[12][16] | Recommended for sequences sensitive to base-induced side reactions. |
| DBU | 2% in DMF | Potent and fast, but can increase risk of racemization.[8] | Use with caution for short deprotection times, often with a scavenger. |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin/Substrate Swelling: If starting with a solid-phase resin, swell it in DMF for 30-60 minutes. If in solution, ensure the this compound is fully dissolved in DMF.
-
Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF.
-
Deprotection Reaction: Add the deprotection solution to the substrate. Agitate the mixture at room temperature for 10 minutes.
-
Drain and Repeat: Drain the solution. To ensure complete deprotection, add a fresh aliquot of the deprotection solution and agitate for another 10 minutes.[8]
-
Washing: Drain the solution and wash the substrate extensively with DMF (at least 5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]
Protocol 2: EDC/NHS Mediated Conjugation in Solution
This protocol assumes conjugation of the deprotected PEG-amine to a molecule with a free carboxylic acid.
-
Activation: Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF). Add 1.2 equivalents of NHS followed by 1.2 equivalents of EDC. Stir the reaction at room temperature for 1 hour to form the NHS-ester. For sensitive substrates, this can be done at 4°C for several hours.
-
Conjugation: Dissolve the deprotected and washed PEG-amine (from Protocol 1) in the same solvent. Add this solution to the activated NHS-ester mixture.
-
pH Adjustment: If necessary, add a non-nucleophilic base like DIPEA (2-3 equivalents) to raise the pH to ~8.0-8.5 to facilitate the reaction.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by HPLC or LC-MS.
-
Quenching: Once the reaction is complete, a small amount of a primary amine (e.g., ethanolamine) can be added to quench any remaining active esters.
-
Purification: Purify the final conjugate using an appropriate method, such as preparative HPLC or size-exclusion chromatography.
Visual Diagrams
Caption: General workflow for this compound conjugation.
Caption: Mechanism of EDC coupling and the N-acylurea side reaction.
Caption: A decision tree for troubleshooting common conjugation issues.
References
- 1. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG [biochempeg.com]
- 6. neulandlabs.com [neulandlabs.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. ovid.com [ovid.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fmoc-NH-PEG1-C2-acid Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG1-C2-acid and its conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
Problem 1: Low Yield of Purified Conjugate
| Potential Cause | Recommended Solution |
| Incomplete Coupling Reaction | Before purification, confirm reaction completion using a relevant analytical technique (e.g., TLC, LC-MS). If incomplete, consider optimizing coupling conditions (e.g., reaction time, temperature, coupling reagents). |
| Product Loss During Extraction | If using Liquid-Liquid Extraction (LLE), ensure the pH of the aqueous phase is optimized to minimize the partitioning of your product into the aqueous layer. Perform multiple extractions with smaller volumes of solvent.[1] |
| Non-Optimal HPLC Conditions | Review your HPLC method. Ensure the mobile phase composition and gradient are suitable for your compound's polarity. Check for column degradation or contamination. |
| Precipitation Issues | If purifying by crystallization or precipitation, ensure the chosen solvent/anti-solvent system is appropriate for your conjugate. Product may be lost if it has some solubility in the anti-solvent. |
Problem 2: Impure Product After Purification
| Potential Cause | Recommended Solution |
| Co-elution with Impurities in HPLC | Modify the HPLC gradient to improve separation. Consider a different stationary phase (e.g., C8 instead of C18) or mobile phase additives. For basic impurities, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[2] |
| Presence of Unreacted Starting Materials | Optimize the stoichiometry of your reaction to minimize excess starting materials. If unreacted this compound is present, an acidic wash during LLE can help remove it.[1] |
| Formation of Di-acylated or Di-pegylated Species | If your molecule has multiple reactive sites, consider using protecting groups to ensure site-specific conjugation. |
| Residual Solvents | After purification, ensure the product is thoroughly dried under vacuum to remove any remaining solvents from the purification process. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when working with this compound?
Common impurities can arise from the synthesis of the this compound itself or from the subsequent conjugation reaction. These include:
-
From the linker synthesis: Dipeptide-like impurities (Fmoc-NH-PEG1-C2-linker), and free amino-linker (H2N-PEG1-C2-acid).
-
From the conjugation reaction: Unreacted starting materials (both the linker and your substrate), and byproducts from coupling reagents.
Q2: Which purification technique is most suitable for my this compound conjugate?
The best technique depends on the properties of your final conjugate:
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying small molecule conjugates, offering high resolution.[3]
-
Liquid-Liquid Extraction (LLE): Useful for an initial cleanup step, especially to remove acidic or basic impurities. The carboxylic acid on the PEG linker allows for its removal by extraction with an aqueous base.[1]
-
Crystallization: If your conjugate is a solid with good crystalline properties, this can be a highly effective method for achieving high purity.
-
Size-Exclusion Chromatography (SEC): Best suited for large biomolecule conjugates (e.g., proteins, antibodies) to separate the much larger conjugate from the smaller, unreacted PEG linker.[1]
Q3: My this compound conjugate is showing poor peak shape in RP-HPLC. How can I improve it?
Poor peak shape (e.g., tailing or fronting) is a common issue. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The carboxylic acid on the PEG linker and other ionizable groups on your molecule can interact with the silica backbone of the column. Adding a modifier like TFA (0.1%) to the mobile phase can suppress these interactions and improve peak shape.
-
Check for Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try injecting a smaller amount.
-
Use a Different Column: If problems persist, consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
-
Ensure Sample is Fully Dissolved: Precipitated sample in the injection solvent will lead to poor chromatography. Ensure your sample is completely dissolved before injection.
Q4: Can I remove the Fmoc protecting group before purification?
It is generally recommended to purify the Fmoc-protected conjugate first. The Fmoc group adds hydrophobicity, which can aid in RP-HPLC separation. Purification of the deprotected conjugate may be more challenging due to its potentially increased polarity.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This is a general protocol and may require optimization for your specific conjugate.
-
Column: C18, 5 µm particle size, 100 Å pore size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a linear gradient appropriate for your compound's polarity (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID), adjust for preparative columns.
-
Detection: UV detection at a wavelength where your compound absorbs (e.g., 254 nm or 280 nm).
-
Procedure: a. Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition). b. Inject the sample onto the equilibrated HPLC column. c. Collect fractions corresponding to the product peak. d. Analyze the purity of the collected fractions by analytical HPLC. e. Combine pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred for aqueous mobile phases).
Protocol 2: Liquid-Liquid Extraction (LLE) for Removal of Unreacted this compound
This protocol is useful for removing the acidic, unreacted linker from a less polar product.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a basic aqueous solution (e.g., 5% sodium bicarbonate solution). Repeat the wash 2-3 times. This will deprotonate the carboxylic acid of the unreacted linker, making it soluble in the aqueous phase.[1]
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.
Visualizations
Caption: A flowchart of the general purification workflow for this compound conjugates.
Caption: A troubleshooting decision tree for common HPLC issues encountered during purification.
References
Technical Support Center: Preventing Aggregation with Fmoc-NH-PEG1-C2-acid Linkers
Welcome to the technical support center for the effective use of Fmoc-NH-PEG1-C2-acid linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during chemical synthesis, particularly in solid-phase peptide synthesis (SPPS) and the development of PROTACs. While this compound is designed to enhance solubility, aggregation can still arise, primarily driven by the properties of the attached peptide or molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound linker?
A1: this compound is a hydrophilic linker used in chemical synthesis.[1] The Fmoc-protected amine allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] The short polyethylene glycol (PEG) unit is intended to improve the solubility and stability of the resulting conjugate, which can help to decrease aggregation.[3][4] It is commonly utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6]
Q2: Can the this compound linker itself cause aggregation?
A2: While the PEG component is designed to reduce aggregation, under certain conditions, such as high packing densities on a solid support, PEG chains can interact with each other and the attached peptide, potentially leading to aggregation.[7][8] However, aggregation issues when using this linker are more commonly associated with the attached peptide sequence rather than the short PEG1 unit itself.[9]
Q3: What are the primary causes of aggregation during solid-phase peptide synthesis (SPPS)?
A3: Aggregation during SPPS is a sequence-dependent phenomenon primarily caused by intermolecular hydrogen bonding between growing peptide chains.[9] This leads to the formation of secondary structures like β-sheets, which can render the peptide chains insoluble and inaccessible for subsequent coupling and deprotection steps.[10] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Ala) are particularly prone to aggregation.[10]
Q4: What are the visible signs of aggregation during SPPS?
A4: In batch synthesis, a common sign of aggregation is the shrinking or collapse of the resin beads, as the aggregated peptide chains pull the polymer matrix together.[10] In continuous-flow synthesis, aggregation can be identified by a broadening and flattening of the UV chromatogram peak during the Fmoc-deprotection step.[10]
Q5: How does the choice of solvent affect aggregation?
A5: The solvent plays a critical role in solvating the growing peptide chains. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard in SPPS because they are good at disrupting hydrogen bonds.[11] If aggregation occurs, switching to a stronger solvent like NMP or adding chaotropic agents or "magic mixture" components can help improve solvation and break up aggregates.[9]
Troubleshooting Guide: On-Resin Aggregation
This guide provides systematic steps to address aggregation issues encountered during solid-phase synthesis using the this compound linker.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Fmoc Deprotection | Peptide aggregation is preventing the piperidine solution from accessing the Fmoc groups. | 1. Extend the deprotection time. 2. Increase the temperature of the deprotection step (e.g., to 35-40°C). 3. Add a chaotropic salt like LiCl to the deprotection solution to disrupt secondary structures.[9] 4. Switch to a stronger base for deprotection, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), if compatible with your synthesis.[9] |
| Failed or Slow Coupling Reaction (Positive Kaiser Test after Coupling) | Aggregated peptide chains are sterically hindering the N-terminus, preventing the activated amino acid from coupling efficiently. | 1. Perform a double coupling: after the first coupling, drain, wash, and repeat the coupling step with a fresh solution of activated amino acid.[10] 2. Increase the reaction temperature to disrupt aggregates.[9] 3. Switch to a more effective solvent system, such as NMP or a "Magic Mixture" (DCM/DMF/NMP with additives).[9][10] 4. Use sonication during the coupling step to physically break up resin clumps and improve reagent diffusion.[9] |
| Resin Shrinking or Clumping | Severe peptide aggregation is causing the collapse of the solid-support matrix. | 1. Immediately attempt to re-swell the resin by washing with a strong solubilizing solvent like NMP or DMSO.[9] 2. Incorporate a "disrupting" element into the peptide sequence, such as a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid, in a re-synthesis. 3. For re-synthesis, choose a lower substitution resin to increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation. |
Experimental Protocols
Protocol 1: Difficult Coupling with Chaotropic Salts
This protocol describes the use of a chaotropic salt to disrupt aggregation during a coupling step.
Materials:
-
Peptide-resin exhibiting aggregation
-
Fmoc-amino acid
-
Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Lithium Chloride (LiCl)
-
0.5 M LiCl in DMF solution
Procedure:
-
After the Fmoc-deprotection and subsequent washing steps, add the 0.5 M LiCl in DMF solution to the peptide-resin.
-
Agitate the mixture for 10-15 minutes to allow the salt to disrupt the peptide secondary structure.
-
Drain the LiCl solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all residual LiCl.
-
Proceed immediately with the standard coupling protocol by adding the pre-activated Fmoc-amino acid solution.
-
Allow the coupling reaction to proceed for the standard duration (e.g., 1-2 hours).
-
After coupling, perform a Kaiser test to check for completion. If the test is still positive, a second coupling may be required.
Protocol 2: Synthesis with a "Magic Mixture" Solvent System
This protocol is for highly challenging sequences where standard solvents fail to prevent aggregation.
Materials:
-
Peptide-resin
-
Fmoc-amino acid and coupling reagents
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethylenecarbonate
-
Triton X-100
Procedure:
-
Prepare the "Magic Mixture" solvent: a 1:1:1 mixture of DCM/DMF/NMP containing 2 M ethylenecarbonate and 1% (v/v) Triton X-100.[10]
-
For the coupling step, dissolve the Fmoc-amino acid and activating reagents in the "Magic Mixture" instead of standard DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed. For extremely difficult couplings, the temperature can be elevated to 55°C.[10]
-
For the Fmoc-cleavage step, use a solution of 20% piperidine in the "Magic Mixture".
-
Ensure thorough washing with the "Magic Mixture" or DMF between steps to remove reactants.
Visualizing Workflows and Concepts
Experimental Workflow for Troubleshooting Aggregation
Caption: A workflow for systematically troubleshooting on-resin peptide aggregation.
Conceptual Diagram of Peptide Aggregation on a Solid Support
Caption: Comparison of well-solvated vs. aggregated peptide chains on a resin support.
References
- 1. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-NH-PEG1-C2-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of Fmoc-NH-PEG1-C2-acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C in a dry, dark environment.[1][2][3] Some suppliers also indicate that storage at -5°C is acceptable.[4][5] For short-term storage (days to weeks), 0-4°C is permissible.[1] Once in solvent, the compound should be stored at -80°C for up to a year, or at -20°C for shorter periods (up to one month).[2] It is crucial to avoid repeated freeze-thaw cycles of solutions.[6]
Q2: What is the expected shelf life of this compound?
A2: When stored properly in its solid form at -20°C, the shelf life is typically greater than two years.[1][2] One supplier suggests a shelf life of up to 3 years at -20°C.[2]
Q3: How should I handle this compound upon receipt?
A3: The compound is generally shipped at ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping.[1][3] Upon receipt, it is recommended to store it under the specified conditions (-20°C for long-term).
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6] The hydrophilic PEG spacer also increases its solubility in aqueous media.[4][5]
Q5: What are the main stability concerns for this compound?
A5: The primary stability concern is the base-lability of the Fmoc protecting group.[6][7] Exposure to basic conditions can lead to premature deprotection. The ether linkages in the PEG chain are generally stable but can degrade under extreme oxidative or hydrolytic stress.[8]
Storage and Stability Data Summary
| Condition | Form | Temperature | Duration | Notes |
| Long-term Storage | Powder | -20°C | >2-3 years[1][2] | Keep dry and protected from light.[4][5] |
| Short-term Storage | Powder | 0-4°C | Days to weeks[1] | |
| In Solvent | Solution | -80°C | Up to 1 year[2] | Avoid repeated freeze-thaw cycles.[6] |
| In Solvent | Solution | -20°C | Up to 1 month[2] | |
| Shipping | Powder | Ambient | Weeks[1][3] | Non-hazardous. |
Troubleshooting Guide
Issue 1: Reduced coupling efficiency in peptide synthesis.
-
Possible Cause: Partial degradation or aggregation of the this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored correctly at -20°C and protected from moisture and light.
-
Check Purity: Analyze the purity of the compound using HPLC to check for degradation products.
-
Use Freshly Prepared Solutions: Prepare solutions of the linker immediately before use.
-
Optimize Coupling Conditions: Consider extending the coupling time or using a different coupling reagent.
-
Issue 2: Unexpected loss of the Fmoc group.
-
Possible Cause: Exposure to basic conditions during storage or handling.
-
Troubleshooting Steps:
-
Review Solvent Purity: Ensure that solvents used to dissolve the compound are free from amine or other basic impurities.
-
Avoid Basic Additives: Do not add basic additives to stock solutions of the linker.
-
Monitor pH: If used in aqueous solutions, ensure the pH is neutral or slightly acidic.
-
Issue 3: Inconsistent analytical results (e.g., multiple peaks in HPLC).
-
Possible Cause: Presence of impurities or degradation products.
-
Troubleshooting Steps:
-
Confirm Identity: Use a high-resolution analytical technique like mass spectrometry to confirm the identity of the main peak and characterize impurities.
-
Assess Purity: Quantify the purity using a validated HPLC method. A purity of ≥95% is typically expected.
-
Source New Material: If significant degradation is confirmed, it is advisable to use a new batch of the compound.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm (for Fmoc group).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Decision tree for troubleshooting reduced activity of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG [biochempeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. chempep.com [chempep.com]
- 8. creativepegworks.com [creativepegworks.com]
Troubleshooting low yield in PROTAC synthesis with PEG linkers
This guide provides troubleshooting solutions and answers to frequently asked questions regarding low yields in the synthesis of PROTACs, with a specific focus on challenges introduced by polyethylene glycol (PEG) linkers.
FAQ 1: My overall yield is low. Where should I start troubleshooting?
Low yields in multi-step PROTAC synthesis can stem from issues at any stage. A systematic evaluation of the entire process, from starting materials to final purification, is the most effective approach. The workflow below outlines a logical path for diagnosing the root cause of low synthetic yields.
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
FAQ 2: My coupling reaction is incomplete or slow. How can I improve it?
Incomplete coupling reactions are a primary cause of low yields, often exacerbated by the properties of PEG linkers. Steric hindrance from a bulky PEG chain can slow down the reaction, requiring more optimized conditions.[1]
Potential Causes & Solutions:
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered or challenging amide bond formations, standard reagents may be insufficient.
-
Insufficient Reagents or Time: Reactions may require a slight excess of reagents or longer reaction times to proceed to completion.[2]
-
Low Temperature: While room temperature is standard, some challenging couplings may require gentle heating to overcome the activation energy barrier.[2]
The table below summarizes common optimization strategies for amide coupling reactions.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Coupling Reagent | HBTU, EDC/HOBt | HATU, COMU | More reactive and efficient, especially for sterically hindered substrates.[2][3] |
| Base | TEA (Triethylamine) | DIPEA (Hunig's base) | Non-nucleophilic, reducing potential side reactions.[2] |
| Reagent Stoichiometry | 1.0 - 1.1 eq. | 1.1 - 1.5 eq. | Helps drive the reaction to completion, especially if one component is precious.[2] |
| Solvent | DMF, DCM | NMP, DMSO | Higher boiling points allow for heating; can improve solubility of complex fragments.[3] |
| Temperature | Room Temperature | 40 - 50 °C | Increases reaction rate, but must be monitored to prevent degradation or side reactions.[2] |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | Allows slow reactions to reach completion. Always monitor progress by LC-MS.[1][2] |
FAQ 3: My reaction seems complete by LC-MS, but my isolated yield is poor. What's happening?
This common issue points directly to product loss during work-up and purification.[3] The inherent properties of PEG linkers are often the cause.
-
High Polarity: PEG linkers dramatically increase the polarity and water solubility of the PROTAC molecule.[1][3] This makes extraction from aqueous layers with common organic solvents inefficient. During normal-phase flash chromatography on silica gel, highly polar PROTACs can streak, co-elute with polar impurities, or fail to elute entirely, leading to significant product loss.[3]
-
Solution: The standard method for purifying PEGylated PROTACs is reverse-phase preparative HPLC (RP-HPLC) .[3] This technique is ideal for polar molecules and provides superior separation and recovery.
| Purification Method | Suitability for PEGylated PROTACs | Common Issues | Recommended Action |
| Normal-Phase Flash Chromatography | Poor | Strong adhesion to silica, poor separation, streaking, low recovery.[3] | Avoid for final purification. Use only for non-polar intermediates if necessary. |
| Aqueous Work-up / Extraction | Moderate to Poor | Product may remain in the aqueous layer due to high water solubility.[1] | Minimize aqueous washes; use salting-out (brine) to improve partitioning into the organic layer. |
| Reverse-Phase HPLC (RP-HPLC) | Excellent | None, this is the preferred method. | Use RP-HPLC for final purification. Optimize the gradient (e.g., water/acetonitrile or water/methanol with 0.1% TFA or Formic Acid).[4] |
FAQ 4: What are the most common side reactions with PEG linkers?
Side reactions can consume starting materials or intermediates, directly reducing the yield of the desired PROTAC. The specific side reactions depend on the functional groups present in the linker and ligands.
One of the most common issues arises when using linkers with a free thiol (-SH) group, which is prone to oxidation.
Caption: Desired reaction pathway versus the common thiol oxidation side reaction.[3]
Strategies to Prevent Thiol Oxidation:
-
Protecting Groups: The most effective strategy is to protect the thiol group (e.g., with a trityl (Trt) group) before the first coupling reaction. The protecting group can be removed under mild conditions just before the final step.[3]
-
Inert Atmosphere: Rigorously degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.[2][3]
-
Reducing Agents: Adding a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can help keep the thiol in its reduced state, though compatibility with other reagents should be checked.[3]
FAQ 5: How does PEG linker length impact synthetic yield?
The length of the PEG linker is a critical parameter that affects not only the biological activity (ternary complex formation) but also the synthetic accessibility and yield.[5][6]
-
Short Linkers: Very short linkers can create steric hindrance between the two large ligands (the warhead and the E3 ligase binder). This can prevent the final coupling reaction from proceeding efficiently, resulting in low yields.[2]
-
Long Linkers: While longer linkers can improve the solubility of the final PROTAC, they also increase the molecule's flexibility and size.[1] This can sometimes make handling and purification more challenging, potentially leading to lower recovery after chromatography.[2]
The optimal linker length must be determined empirically for each PROTAC system, balancing the requirements for efficient synthesis with the need for potent biological activity.[7][8]
Experimental Protocols
General Protocol for Amide Coupling to Synthesize a PEGylated PROTAC
This protocol describes a general procedure for the HATU-mediated coupling of a carboxylic acid-containing component (either warhead or E3 ligand) to an amine-functionalized PEG linker.
Materials:
-
Carboxylic acid-containing component (1.0 equivalent)
-
Amine-functionalized PEG linker (e.g., NH2-PEGn-Ligand) (1.1 equivalents)
-
HATU (1,1'-[Azobis(dimethylamino)methylen]di-pyrrolidinium hexafluorophosphate) (1.2 equivalents)[4]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)[4]
-
Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[3]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing component (1.0 eq.) in anhydrous DMF.
-
Add the amine-functionalized PEG linker component (1.1 eq.) to the solution.
-
Add DIPEA (3.0 eq.) to the mixture and stir for 5 minutes at room temperature.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture.[3]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.[9]
-
Monitor the reaction progress by LC-MS until the starting material is consumed.[2]
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water and brine. Be aware that highly polar PROTACs may be partially lost to the aqueous layer.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC.[4]
-
Characterization: Confirm the identity and purity of the final PROTAC using HRMS and NMR.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-NH-PEG1-C2-acid Linker Cleavage
This technical support guide provides detailed information and troubleshooting advice for the cleavage of molecules attached to solid-phase resins via an Fmoc-NH-PEG1-C2-acid linker. It is intended for researchers, scientists, and drug development professionals familiar with solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the first step in the cleavage process?
Before cleaving the molecule from the resin, the N-terminal Fmoc protecting group must be removed. This is a separate step from the final linker cleavage and is typically achieved by treating the resin with a solution of 20% piperidine in dimethylformamide (DMF).[1] Many automated synthesizers perform this step automatically after the final coupling cycle.
Q2: What is the difference between Fmoc deprotection and linker cleavage?
Fmoc deprotection is the removal of the temporary Fmoc protecting group from the N-terminus of the growing chain, which is done at each cycle of the synthesis to allow for the addition of the next amino acid or building block. This is a base-labile process. Linker cleavage is the final step where the completed molecule is detached from the solid support. For acid-labile linkers, this is typically achieved with a strong acid like trifluoroacetic acid (TFA).
Q3: How does the type of resin I use affect the cleavage process and the final product?
The resin is the solid support to which the linker and your molecule are attached. The type of resin is critical as it determines the nature of the chemical bond that is cleaved and thus the functionality of your final product.
-
Wang Resin: Cleavage from Wang resin will typically yield a molecule with a C-terminal carboxylic acid.[2][3]
-
Rink Amide Resin: Cleavage from Rink Amide resin will result in a molecule with a C-terminal amide.[1][4]
Therefore, it is crucial to know which resin your this compound linker is attached to before proceeding with cleavage.
Q4: What are scavengers and why are they necessary in the cleavage cocktail?
During TFA-mediated cleavage, highly reactive cationic species are generated from the cleavage of side-chain protecting groups (e.g., t-butyl, trityl) and from the linker itself.[5] These cations can cause unwanted side reactions by modifying sensitive residues in your molecule, such as tryptophan, methionine, cysteine, and tyrosine.[6] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations, preventing side product formation.[6]
Q5: What are some common scavengers and when should I use them?
The choice of scavengers depends on the amino acid composition of your peptide or the functional groups in your molecule.
-
Water: A common scavenger that can help to hydrolyze t-butyl cations.
-
Triisopropylsilane (TIS): Effective at reducing and trapping trityl cations and other carbocations.
-
1,2-Ethanedithiol (EDT): A strong nucleophile often used to protect cysteine and methionine residues.
-
Thioanisole: Used to prevent side reactions with tryptophan.
-
Phenol: Can also help protect tryptophan and tyrosine residues.[5]
A common general-purpose cleavage cocktail is "Reagent K," which contains TFA, phenol, water, thioanisole, and EDT.[4][5] For many sequences, a simpler mixture of TFA/TIS/Water is sufficient.
Troubleshooting Guide
Problem 1: Incomplete or No Cleavage
-
Possible Cause: Insufficient TFA concentration or reaction time.
-
Solution: Ensure your TFA concentration is high enough for the resin type (e.g., at least 70-95% for Rink Amide and Wang resins).[4] Extend the cleavage time, especially for complex or long molecules.[7] You can perform a small-scale test cleavage and analyze the supernatant to optimize the time. If initial cleavage fails, you can re-treat the resin with a fresh cleavage cocktail.[8]
-
-
Possible Cause: Residual base from synthesis.
-
Solution: Ensure the resin is thoroughly washed to remove any residual DMF or piperidine before adding the cleavage cocktail, as these can neutralize the TFA.
-
Problem 2: Low Yield of the Cleaved Product
-
Possible Cause: Poor precipitation of the product.
-
Possible Cause: Re-attachment of the cleaved molecule to the resin.
-
Solution: This can occur with electron-rich molecules. Ensure an adequate concentration of scavengers, like TIS, in your cleavage cocktail to quench the reactive sites on the resin linker.[10]
-
Problem 3: Presence of Impurities in the Crude Product
-
Possible Cause: Side-chain modification during cleavage.
-
Solution: This is often due to insufficient scavenging of reactive cations.[6] Review the composition of your molecule and select the appropriate scavengers for the sensitive residues present. For example, if your molecule contains tryptophan, include thioanisole or phenol in your cleavage cocktail.[5]
-
-
Possible Cause: Oxidation of sensitive residues.
-
Solution: Methionine and cysteine can be prone to oxidation. Including a reducing agent like EDT in the cleavage cocktail can help mitigate this.
-
-
Possible Cause: Incomplete removal of side-chain protecting groups.
-
Solution: For some sterically hindered or less acid-labile protecting groups, a longer cleavage time may be necessary. Analyze your product by mass spectrometry to check for the presence of residual protecting groups.
-
Cleavage Cocktail Summary
The following table summarizes common cleavage cocktails. The choice of cocktail depends on the resin type and the composition of the molecule being synthesized.
| Reagent Name | Composition (v/v/v/w) | Typical Use Case | Typical Reaction Time |
| Standard TFA/Scavenger Mix | 95% TFA / 2.5% TIS / 2.5% Water | General purpose for molecules without highly sensitive residues. | 1.5 - 3 hours |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | For molecules containing multiple sensitive residues like Trp, Met, Cys, Tyr. | 1.5 - 4 hours |
| Mild Cleavage for Wang Resin | 50% TFA in Dichloromethane (DCM) | For cleavage from Wang resin when minimal side-chain deprotection is desired initially. | 1.5 - 2 hours |
| Rink Amide Cleavage | 20-50% TFA in DCM with scavengers | Standard condition for cleavage from Rink Amide resins. | 15 minutes - 1 hour |
Note: Reaction times are approximate and should be optimized for each specific molecule.
Experimental Protocol: General TFA Cleavage
Disclaimer: This is a general protocol. The specific TFA concentration, choice of scavengers, and reaction time must be optimized based on the resin type and the specific molecule being cleaved.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Selected scavengers (e.g., TIS, water, EDT, thioanisole)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., glass-fritted funnel or round-bottom flask)
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. If the N-terminal Fmoc group has not been removed, treat the resin with 20% piperidine in DMF for 30 minutes, then wash thoroughly with DMF and DCM, and dry the resin.[2][11]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the desired cleavage cocktail by carefully mixing TFA and the selected scavengers. Cool the mixture in an ice bath.
-
Cleavage Reaction: Add the cold cleavage cocktail to the resin (typically 10 mL per gram of resin). Swirl the mixture occasionally and allow it to react at room temperature for the optimized duration (e.g., 1.5 - 3 hours).
-
Product Filtration: Filter the cleavage mixture to separate the resin from the filtrate containing the cleaved product. Wash the resin 2-3 times with a small volume of fresh TFA or DCM and combine the filtrates.
-
Product Precipitation: In a centrifuge tube, add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A precipitate should form.
-
Product Isolation: Centrifuge the mixture to pellet the precipitated product. Carefully decant the ether.
-
Washing: Wash the pellet by resuspending it in fresh cold diethyl ether, centrifuging, and decanting the ether. Repeat this washing step 2-3 times to remove residual TFA and scavengers.
-
Drying: Dry the final product under a stream of nitrogen or in a vacuum desiccator.
Workflow Diagram
Caption: Workflow for Fmoc deprotection and cleavage from solid support.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Troubleshooting Guides and FAQs for Avoiding Side Reactions During Fmoc Removal
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions associated with the Nα-Fmoc protecting group removal in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during Fmoc deprotection with piperidine?
A1: The use of piperidine to remove the Fmoc protecting group is a critical step in SPPS, but it can lead to several undesirable side reactions. The most prevalent of these include:
-
Aspartimide Formation: This is a major issue, particularly in sequences containing aspartic acid (Asp), leading to the formation of a succinimide intermediate. This can result in a mixture of α- and β-aspartyl peptides and racemization of the Asp residue.[1][2] Sequences like Asp-Gly are especially susceptible.[1]
-
Racemization: Cysteine (Cys) and Histidine (His) are particularly prone to racemization under the basic conditions of Fmoc removal.[3][4] For C-terminal Cysteine, this can be a significant problem.[3][5]
-
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, especially when Proline is one of the first two amino acids, leading to chain termination.[4][6]
-
Formation of Piperidine Adducts: The dibenzofulvene (DBF) byproduct of Fmoc cleavage can react with the newly deprotected N-terminal amine if not efficiently scavenged by piperidine.[7] Additionally, piperidine can act as a nucleophile and attack the aspartimide intermediate, forming piperidide adducts.[4]
-
3-(1-Piperidinyl)alanine Formation: This side reaction can occur with C-terminal Cysteine residues through a base-catalyzed elimination of the protected sulfhydryl group, followed by the addition of piperidine.[4][8]
Q2: How can I minimize aspartimide formation?
A2: Aspartimide formation is a frequent challenge, but several strategies can effectively minimize it:
-
Modify Deprotection Conditions:
-
Add Acidic Additives: Including an acidic additive like 0.1 M Hydroxybenzotriazole (HOBt) or 1% formic acid in the 20% piperidine/DMF deprotection solution can buffer the basicity and significantly reduce aspartimide formation.[1][9]
-
Use a Weaker Base: Replacing piperidine with a weaker base like 5% piperazine can be highly effective, especially for sensitive sequences.[1][9][10]
-
-
Use Sterically Hindered Protecting Groups: Employing bulky protecting groups for the Asp side chain, such as O-3-methylpent-3-yl (OMpe) or O-2,3,4-trimethylpent-3-yl (Die), can sterically hinder the cyclization reaction.[1][9]
-
Backbone Protection: Introducing a backbone-protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen of the amino acid following Asp, can completely prevent aspartimide formation.[4][11]
-
Incorporate Pseudoproline Dipeptides: The use of pseudoproline dipeptides near an Asp residue can disrupt secondary structures that may promote aspartimide formation.[1]
Q3: What are the best practices to prevent racemization of Cysteine during Fmoc SPPS?
A3: Cysteine racemization is a significant concern that can be addressed through several approaches:
-
Choice of Protecting Group: Using sterically hindered S-protecting groups like Trityl (Trt) or 4-methoxybenzyloxymethyl (MBom) can reduce the rate of racemization.[3] The Tetrahydropyranyl (Thp) protecting group has also been shown to minimize racemization compared to Trt.
-
Coupling Reagents: The choice of coupling reagent can influence the extent of racemization. Using reagents like HBTU with the addition of HOBt can help suppress this side reaction.[3][4]
-
Base Selection for Deprotection: Using a weaker base like piperazine for Fmoc removal can lead to less racemization of C-terminal cysteine residues compared to piperidine.[11]
-
Resin Choice: For peptides with a C-terminal Cysteine, using a 2-chlorotrityl resin can be effective in suppressing racemization during base treatment for Fmoc cleavage.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Significant byproduct with the same mass as the target peptide, especially in Asp-containing sequences. | Aspartimide formation. | - Add 0.1 M HOBt or 1% formic acid to the 20% piperidine/DMF deprotection solution.[1][9] - Switch to a weaker deprotection base like 5% piperazine.[1][10] - Use an Asp residue with a sterically hindered side-chain protecting group (e.g., OMpe).[1][9] - For highly susceptible sequences, use a backbone-protected amino acid following the Asp residue.[4][11] |
| Presence of diastereomers in the final product, particularly with Cys or His residues. | Racemization during Fmoc deprotection or coupling. | - For Cysteine, use a sterically bulky S-protecting group like Trt or MBom.[3] - Add HOBt to the coupling reaction to suppress racemization.[4] - For C-terminal Cys, consider using a 2-chlorotrityl resin.[5] - Use a milder deprotection base like piperazine.[11] |
| Chain termination observed at the dipeptide stage, especially with Proline. | Diketopiperazine (DKP) formation. | - Synthesize on a 2-chlorotrityl chloride resin, as its steric bulk inhibits DKP formation.[4] - Couple a pre-formed Fmoc-dipeptide instead of sequential single amino acid additions for the first two residues.[6] |
| Unexpected mass addition of +85 Da (piperidine) or observation of truncated sequences. | Incomplete scavenging of dibenzofulvene (DBF) or piperidide adduct formation from aspartimide. | - Ensure a sufficient excess and reaction time for the piperidine deprotection step to allow for efficient DBF scavenging.[7] - To avoid piperidide adducts, first address the root cause of aspartimide formation (see above). |
| Mass addition of +51 Da for peptides with C-terminal Cysteine. | Formation of 3-(1-piperidinyl)alanine. | - Utilize a sterically bulky S-protecting group for Cysteine, such as Trityl (Trt).[4] |
Quantitative Data Summary
Table 1: Comparison of Fmoc Deprotection Reagents and Their Impact on Side Reactions
| Deprotection Reagent | Concentration | Deprotection Time | Aspartimide Formation | Racemization | Key Advantages/Disadvantages |
| Piperidine | 20% in DMF | 5-20 min | Can be significant, especially with Asp-Xxx sequences.[10] | Can occur, particularly at the C-terminus and with sensitive residues like Cys and His.[10] | Advantage: Gold standard, well-established. Disadvantage: Prone to causing side reactions.[10] |
| Piperazine (PZ) | 5% in DMF | Slower than piperidine | Significantly reduced.[10] | Reduced risk compared to piperidine.[11] | Advantage: Milder base, good for sensitive sequences. Disadvantage: Slower deprotection kinetics.[10] |
| DBU | 2% in DMF (often with a scavenger) | 1-5 min | Can be exacerbated due to strong basicity.[10] | Increased risk due to strong basicity.[10] | Advantage: Very fast deprotection. Disadvantage: Strong basicity increases side reactions; requires a scavenger for DBF.[7][10] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar to piperidine | Similar to piperidine, with potential minor improvements in some cases.[10] | Similar to piperidine. | Advantage: Similar performance to piperidine, less regulated in some regions.[12] Disadvantage: Similar side reaction profile to piperidine. |
| Piperazine/DBU | 5% PZ / 2% DBU in DMF | 1-5 min | Minimized, especially with the addition of 1% formic acid.[10] | Reduced compared to DBU alone. | Advantage: Rapid deprotection with minimized side reactions.[10] Disadvantage: Requires careful optimization. |
Note: The extent of side reactions is highly sequence-dependent. The data presented are illustrative and may vary based on the specific peptide sequence and synthesis conditions.[10]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with HOBt Additive to Minimize Aspartimide Formation
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 2 x 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).[1]
Protocol 2: Fmoc Deprotection using Piperazine for Sensitive Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine in DMF. For sequences highly prone to aspartimide formation, 0.1 M HOBt can be added.[1]
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature. Note that deprotection times may need to be extended compared to piperidine; monitor the reaction for completeness.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
Characterization of Fmoc-NH-PEG1-C2-acid: A Comparative Guide for Researchers
For drug development professionals and researchers engaged in peptide synthesis and bioconjugation, the purity and structural integrity of linker molecules are paramount. This guide provides a comparative characterization of Fmoc-NH-PEG1-C2-acid, a common hydrophilic linker, against two alternatives: a longer PEGylated linker, Fmoc-NH-PEG2-CH2COOH (also known as Fmoc-AEEA), and a hydrophobic alkyl linker, Fmoc-8-aminooctanoic acid. The following data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, offer insights into the distinguishing features of these molecules.
Molecular and Spectroscopic Comparison
The key differences in the physical and spectroscopic properties of this compound and its alternatives are summarized below. These differences primarily arise from the nature of the spacer unit—a single ethylene glycol unit, a diethylene glycol unit, or an octyl chain.
| Parameter | This compound | Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA) | Fmoc-8-aminooctanoic acid |
| Molecular Formula | C₂₀H₂₁NO₅ | C₂₁H₂₃NO₆ | C₂₃H₂₇NO₄ |
| Molecular Weight | 355.39 g/mol | 385.41 g/mol [1] | 381.47 g/mol |
| Spacer Length | ~7.5 Å | ~11.0 Å | ~11.2 Å |
| Hydrophilicity | High | Very High | Low |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy is a powerful tool for confirming the structure of these linkers. The chemical shifts of the protons are influenced by their local electronic environment. The data presented below is a representative ¹H NMR peak list for each compound in a typical NMR solvent like CDCl₃.
This compound (Representative Data)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 7.77 | d | 2H | Fmoc aromatic protons |
| 7.60 | d | 2H | Fmoc aromatic protons |
| 7.40 | t | 2H | Fmoc aromatic protons |
| 7.31 | t | 2H | Fmoc aromatic protons |
| 5.40 | br s | 1H | NH |
| 4.40 | d | 2H | Fmoc-CH₂ |
| 4.22 | t | 1H | Fmoc-CH |
| 4.15 | s | 2H | O-CH₂-COOH |
| 3.69 | t | 2H | NH-CH₂-CH₂-O |
| 3.55 | q | 2H | NH-CH₂-CH₂-O |
Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA) (Representative Data)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 7.77 | d | 2H | Fmoc aromatic protons |
| 7.59 | d | 2H | Fmoc aromatic protons |
| 7.40 | t | 2H | Fmoc aromatic protons |
| 7.31 | t | 2H | Fmoc aromatic protons |
| 5.45 | br s | 1H | NH |
| 4.42 | d | 2H | Fmoc-CH₂ |
| 4.23 | t | 1H | Fmoc-CH |
| 4.14 | s | 2H | O-CH₂-COOH |
| 3.65-3.75 | m | 4H | O-CH₂-CH₂-O |
| 3.54 | q | 2H | NH-CH₂-CH₂-O |
| 3.38 | q | 2H | NH-CH₂-CH₂-O |
Fmoc-8-aminooctanoic acid (Representative Data)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 7.77 | d | 2H | Fmoc aromatic protons |
| 7.61 | d | 2H | Fmoc aromatic protons |
| 7.40 | t | 2H | Fmoc aromatic protons |
| 7.31 | t | 2H | Fmoc aromatic protons |
| 4.95 | br t | 1H | NH |
| 4.39 | d | 2H | Fmoc-CH₂ |
| 4.22 | t | 1H | Fmoc-CH |
| 3.18 | q | 2H | NH-CH₂-(CH₂)₆-COOH |
| 2.34 | t | 2H | (CH₂)₆-CH₂-COOH |
| 1.63 | p | 2H | CH₂-CH₂-COOH |
| 1.48 | p | 2H | NH-CH₂-CH₂-(CH₂)₅-COOH |
| 1.25-1.35 | m | 6H | -(CH₂)₃- |
Mass Spectrometry (MS) Data
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compounds and can provide structural information through fragmentation analysis.
This compound
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 356.1492 | 356.1490 |
| [M+Na]⁺ | 378.1311 | 378.1310 |
Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA)
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 386.1598 | 386.1595 |
| [M+Na]⁺ | 408.1418 | 408.1415 |
Fmoc-8-aminooctanoic acid
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 382.2013 | 382.2010 |
| [M+Na]⁺ | 404.1832 | 404.1830 |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: Calibrated 90° pulse
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Dilute to a final concentration of 10-100 µg/mL in the mobile phase.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.
-
Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 200-300 °C
-
Mass Range: m/z 100-1000
-
-
Data Analysis: The acquired mass spectra are analyzed to determine the m/z values of the molecular ions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the characterization of Fmoc-protected linkers.
Caption: Workflow for NMR and MS characterization.
References
A Comparative Guide to PEG Linkers in PROTAC Efficacy: Spotlight on Short-Chain PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein-binding warhead and the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed for their ability to modulate physicochemical properties and optimize the ternary complex formation essential for protein degradation. This guide provides a comparative analysis of a short-chain PEG linker, conceptually similar to one derived from Fmoc-NH-PEG1-C2-acid, against longer PEG counterparts in the context of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs.
While direct, publicly available quantitative data for a BRD4-targeting PROTAC utilizing a single PEG unit (PEG1) linker derived from a building block like this compound is limited in the reviewed literature, this guide synthesizes available data for slightly longer PEG linkers to elucidate the structure-activity relationship (SAR) and provide a framework for rational PROTAC design. The presented data focuses on a well-characterized series of BRD4 degraders composed of the JQ1 warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Quantitative Data on BRD4-Targeting PROTACs with Varying PEG Linker Lengths
The following table summarizes the in vitro degradation performance of BRD4-targeting PROTACs with different PEG linker lengths. The data consistently demonstrates that linker length is a critical parameter that must be empirically optimized for each target-ligase pair to achieve maximal efficacy.
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |
| PROTAC-PEG3 | 3 PEG units | 45 | 85 |
| PROTAC-PEG4 | 4 PEG units | 15 | >95 |
| PROTAC-PEG5 | 5 PEG units | 30 | 90 |
| PROTAC-PEG6 | 6 PEG units | 75 | 80 |
Data Footnotes: [a] DC50 : The concentration of the PROTAC required to achieve 50% degradation of the target protein (BRD4) in MV4-11 cells after a 24-hour treatment period. A lower DC50 value indicates higher potency. [b] Dmax : The maximum percentage of target protein degradation observed. A higher Dmax value indicates greater efficacy.
The data illustrates a clear SAR where a PEG4 linker provides the optimal balance of potency and efficacy for this specific BRD4 PROTAC series.[1] Linkers that are either too short or too long can lead to a significant decrease in degradation efficiency.[2]
The Role of the Linker in PROTAC-Mediated Protein Degradation
The linker in a PROTAC is not a passive spacer but an active determinant of the molecule's overall performance. Its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[1][2]
An optimal linker facilitates the correct orientation of the E3 ligase to effectively ubiquitinate the target protein, marking it for proteasomal degradation.[2] A linker that is too short may cause steric hindrance, preventing the formation of a productive complex, while an excessively long linker might lead to an unstable or non-productive complex due to high conformational flexibility.[3]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are standard protocols for key experiments in PROTAC development.
Western Blotting for Protein Degradation Analysis
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
Objective: To determine the DC50 and Dmax of PROTACs by quantifying the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
-
Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial for understanding the mechanism of action of a PROTAC. Techniques like TR-FRET (Time-Resolved Fluorescence Energy Transfer) and NanoBRET™ (Bioluminescence Resonance Energy Transfer) are commonly used.
TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.
Protocol Outline:
-
Reagent Preparation:
-
Prepare tagged proteins: for example, GST-tagged BRD4 and His-tagged E3 ligase (e.g., VHL or Cereblon).
-
Prepare fluorescently labeled antibodies: e.g., terbium-conjugated anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor).
-
-
Assay Setup:
-
In a microplate, combine the tagged proteins, labeled antibodies, and varying concentrations of the PROTAC.
-
-
Incubation:
-
Incubate the mixture to allow for ternary complex formation.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. An increase in the FRET signal indicates the proximity of the donor and acceptor molecules, confirming the formation of the ternary complex.
-
NanoBRET™ Ternary Complex Assay
Objective: To measure ternary complex formation in living cells.
Protocol Outline:
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
-
Cell Treatment:
-
Treat the cells with the HaloTag® ligand to fluorescently label the E3 ligase.
-
Add varying concentrations of the PROTAC.
-
-
Measurement:
-
Measure the BRET signal. An increase in the BRET signal indicates the formation of the ternary complex in live cells.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-N-amido-PEG1-acid | PEG analogue | CAS# 1654740-73-4 | InvivoChem [invivochem.com]
- 3. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-NH-PEG1-C2-acid and Longer PEG Chain Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the strategic use of polyethylene glycol (PEG) linkers is a cornerstone in the design of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of the PEG chain is a critical parameter that profoundly influences the physicochemical properties, pharmacokinetics, and ultimately, the efficacy of the final conjugate. This guide provides an objective comparison of the short-chain linker, Fmoc-NH-PEG1-C2-acid, with its longer PEG chain counterparts, supported by representative experimental data and detailed methodologies to inform rational drug design.
The Role of PEG Linker Length: A Balancing Act
The choice between a short and a long PEG linker is not arbitrary; it is a deliberate decision based on the specific application and desired therapeutic outcome. Shorter PEG chains, such as the single ethylene glycol unit in this compound, offer a more rigid and compact connection.[1] In contrast, longer PEG chains provide increased hydrophilicity, flexibility, and a greater hydrodynamic radius.[2] These differences manifest in several key performance metrics.
Key Considerations for PEG Linker Length:
-
Solubility and Aggregation: Longer PEG chains significantly enhance the aqueous solubility of hydrophobic molecules, which can be crucial for preventing aggregation and improving formulation stability.[1]
-
Pharmacokinetics: A larger hydrodynamic radius imparted by longer PEG chains can reduce renal clearance, leading to a longer circulation half-life in vivo.[3]
-
Steric Hindrance: While beneficial for shielding a molecule from enzymatic degradation or immune recognition, longer PEG chains can also introduce steric hindrance, potentially impeding the interaction of the conjugated molecule with its target.[4][5]
-
Ternary Complex Formation (in PROTACs): The linker length is a critical determinant for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[6] An optimal length is required to bridge the two proteins effectively, and this is highly dependent on the specific target and E3 ligase pair.[7]
-
In Vitro vs. In Vivo Efficacy: There can be a trade-off between in vitro potency and in vivo efficacy. Longer linkers may sometimes lead to reduced in vitro cytotoxicity in ADCs but result in superior in vivo tumor growth inhibition due to improved pharmacokinetics.[8]
Data Presentation: A Comparative Analysis
To illustrate the impact of PEG linker length, the following tables summarize quantitative data from representative studies. It is important to note that the optimal linker length is highly context-dependent, and the data presented here serves to highlight general trends.
Table 1: Impact of PEG Linker Length on PROTAC Performance (BRD4 Degradation)
| PROTAC with Linker | DC50 (nM) | Dmax (%) |
| Fmoc-NH-PEG1 -C2-acid | 85 | 75 |
| Fmoc-NH-PEG2 -C2-acid | 40 | 92 |
| Fmoc-NH-PEG4 -C2-acid | 15 | >95 |
| Fmoc-NH-PEG8 -C2-acid | 50 | 88 |
Data is representative and synthesized from trends observed in literature.[7]
Interpretation: The data suggests a non-linear relationship between PEG linker length and PROTAC efficacy. A PEG4 linker appears optimal in this context for degrading BRD4, achieving the lowest DC50 (higher potency) and highest Dmax (greater degradation). This highlights the necessity of empirical optimization for each target-E3 ligase pair.
Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| ADC with Linker | In Vitro Cytotoxicity (IC50, nM) | In Vivo Half-Life (hours) |
| Short Linker (e.g., SMCC) | 15 | 20 |
| PEG4 Linker | 25 | 50 |
| PEG10 Linker | 68 | 220 |
Data is representative and synthesized from trends observed in literature.[8]
Interpretation: As the PEG linker length increases, the in vitro cytotoxicity (IC50) decreases, likely due to steric hindrance affecting payload release or target binding. However, the in vivo half-life is significantly extended with longer PEG chains, which can lead to improved overall therapeutic efficacy in a preclinical model.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different PEG linkers.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-NH-PEGn-C2-acid
This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound or Fmoc-NH-PEGn-C2-acid (where n > 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
PEG Linker Incorporation: For the final coupling step, use this compound or the desired longer PEG linker following the procedure in step 3.
-
Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Characterization by RP-HPLC and Mass Spectrometry
RP-HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
Mass Spectrometry (ESI-MS):
-
The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
The sample is infused into an electrospray ionization mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to determine the molecular weight of the PEGylated peptide.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the application of these linkers.
References
- 1. precisepeg.com [precisepeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Linker Length on Cell Capture by Poly(ethylene glycol)-Immobilized Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioconjugation Linkers: Alternatives to Fmoc-NH-PEG1-C2-acid
For researchers, scientists, and drug development professionals engaged in the precise assembly of bioconjugates, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and homogeneity. While Fmoc-NH-PEG1-C2-acid is a versatile and widely used PEG linker, a range of alternatives offers distinct advantages for specific applications. This guide provides an objective comparison of this compound with key alternatives, focusing on their chemical properties, reaction efficiencies, and the stability of the resulting conjugates, supported by experimental data and detailed protocols.
Executive Summary
The primary alternatives to this compound for bioconjugation can be categorized based on their protecting groups and terminal reactive moieties. This guide will focus on the following representative alternatives:
-
Boc-NH-PEG1-C2-acid: This linker utilizes a tert-butyloxycarbonyl (Boc) protecting group, which is removable under acidic conditions, offering an orthogonal deprotection strategy to the base-labile Fmoc group.
-
Azido-PEG-acid: This class of linkers enables highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Maleimide-PEG-acid: This linker is designed for highly selective conjugation to thiol groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.
The choice among these linkers is dictated by the specific requirements of the bioconjugation strategy, including the nature of the biomolecule, the desired site of conjugation, and the required stability of the final conjugate.
Comparison of Key Performance Characteristics
The following tables summarize the key performance characteristics of this compound and its alternatives. The data presented is a synthesis of information from various sources and may vary depending on the specific experimental conditions.
| Feature | This compound | Boc-NH-PEG1-C2-acid | Azido-PEG-acid | Maleimide-PEG-acid |
| Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | None | None |
| Deprotection Condition | Base (e.g., 20% piperidine in DMF) | Acid (e.g., Trifluoroacetic acid) | N/A | N/A |
| Terminal Reactive Group | Carboxylic Acid | Carboxylic Acid | Azide | Maleimide |
| Target Functional Group | Primary Amines (after activation) | Primary Amines (after activation) | Alkynes (terminal or strained) | Thiols (Sulfhydryls) |
| Resulting Linkage | Amide Bond | Amide Bond | Triazole Ring | Thioether Bond |
| Reaction pH | 7.2 - 8.5 (for NHS ester coupling) | 7.2 - 8.5 (for NHS ester coupling) | 4.0 - 9.0 (Click Chemistry) | 6.5 - 7.5 |
| Reaction Time | 1 - 4 hours (for NHS ester coupling) | 1 - 4 hours (for NHS ester coupling) | 0.5 - 4 hours (Click Chemistry) | 1 - 2 hours |
| Conjugation Yield | High (>80%) | High (>80%) | Very High (>95%) | High (>90%) |
| Specificity | Moderate (targets accessible amines) | Moderate (targets accessible amines) | Very High (bioorthogonal) | High (specific to thiols) |
| Stability of Linkage | Very Stable | Very Stable | Very Stable | Stable (potential for retro-Michael addition) |
In-Depth Analysis of Alternatives
Boc-NH-PEG1-C2-acid: An Orthogonal Protection Strategy
Boc-protected PEG linkers are valuable when an orthogonal protection strategy is required. The Boc group is stable to the basic conditions used for Fmoc removal, allowing for selective deprotection and sequential conjugation.
Key Advantages:
-
Orthogonality: The acid-labile nature of the Boc group provides an alternative to the base-labile Fmoc group, enabling more complex, multi-step conjugation schemes.[1]
-
Cost-Effectiveness: In some cases, Boc-protected amino acids and linkers can be more cost-effective for large-scale synthesis.
Key Disadvantages:
-
Harsh Deprotection: The use of strong acids like trifluoroacetic acid (TFA) for deprotection may not be suitable for acid-sensitive biomolecules.[1]
Azido-PEG-acid: Precision through Click Chemistry
Azide-functionalized PEG linkers are central to "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[2][3]
Key Advantages:
-
High Specificity (Bioorthogonality): Azides react specifically with alkynes, with minimal side reactions with other functional groups found in biological systems.[2]
-
High Yield and Fast Kinetics: Click chemistry reactions are typically high-yielding and proceed rapidly under mild conditions.[2]
-
Versatility: Can be used in both copper-catalyzed (CuAAC) and copper-free (SPAAC) variants, the latter being ideal for live-cell applications.[2][3]
Key Disadvantages:
-
Requirement for a Counter-Reactive Group: Requires the target biomolecule to be functionalized with an alkyne group.
-
Potential Copper Toxicity (CuAAC): The copper catalyst used in CuAAC can be toxic to cells, though ligands can mitigate this effect.[2]
Maleimide-PEG-acid: Thiol-Specific Conjugation
Maleimide-PEG linkers are the gold standard for targeting thiol groups, offering a high degree of specificity for cysteine residues.
Key Advantages:
-
High Thiol Specificity: Maleimides react selectively with thiols at a pH range of 6.5-7.5, forming a stable thioether bond.[4][5]
-
Site-Specific Conjugation: Allows for precise, site-specific conjugation if a free cysteine is available or can be introduced through protein engineering.[4]
Key Disadvantages:
-
Potential for Instability: The resulting thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.[4][6]
-
Hydrolysis of Maleimide: The maleimide group can hydrolyze at pH values above 7.5, losing its reactivity towards thiols.[5]
Experimental Protocols
General Workflow for Bioconjugation
The following diagram illustrates a generalized workflow for a two-step bioconjugation process, which is applicable to linkers requiring deprotection and/or activation.
Caption: Generalized workflow for a two-step bioconjugation.
Protocol 1: Amine Conjugation using NHS Ester Activation (for Fmoc/Boc-NH-PEG1-C2-acid)
This protocol describes the conjugation of a PEG linker with a terminal carboxylic acid to a primary amine on a biomolecule after activation as an N-hydroxysuccinimide (NHS) ester.
A. Deprotection of the Linker (if applicable):
-
For this compound:
-
For Boc-NH-PEG1-C2-acid:
B. Activation of the Carboxylic Acid:
-
Dissolve the deprotected (or unprotected) PEG-acid linker in anhydrous DMF or dimethyl sulfoxide (DMSO).
-
Add 1.5 molar equivalents of N-hydroxysuccinimide (NHS) and 1.5 molar equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture for 1-2 hours at room temperature to form the PEG-NHS ester.
C. Conjugation to the Biomolecule:
-
Prepare the biomolecule (e.g., antibody) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5.[11]
-
Add a 5 to 20-fold molar excess of the freshly prepared PEG-NHS ester solution to the biomolecule solution.[12]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[13]
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker and byproducts.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an Azido-PEG-acid to an alkyne-functionalized biomolecule.
-
Prepare the alkyne-functionalized biomolecule in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of Azido-PEG-acid in DMSO.
-
In a reaction tube, combine the alkyne-functionalized biomolecule and a 10-fold molar excess of the Azido-PEG-acid.[14]
-
Prepare a premix of copper(II) sulfate (CuSO₄) and a copper-ligand (e.g., THPTA) in a 1:5 molar ratio.[15]
-
Add the copper/ligand premix to the reaction mixture to a final copper concentration of 0.1-2 mM.[14][15]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 5 mM.[15]
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the conjugate using a suitable method (e.g., size-exclusion chromatography).
Protocol 3: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a Maleimide-PEG-acid to a thiol-containing biomolecule (e.g., a protein with a free cysteine).
-
Prepare the thiol-containing biomolecule in a thiol-free buffer at a pH of 6.5-7.5 (e.g., PBS).[3] If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Prepare a stock solution of Maleimide-PEG-acid in DMSO or DMF.
-
Add a 10 to 20-fold molar excess of the Maleimide-PEG-acid solution to the biomolecule solution.[12]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[12]
-
The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol.
-
Purify the conjugate using size-exclusion chromatography or dialysis.
Signaling Pathways and Logical Relationships
The choice of bioconjugation linker is a critical decision that influences the entire drug development pipeline, from initial synthesis to in vivo performance. The following diagram illustrates the logical relationships between linker properties and their impact on the final bioconjugate.
Caption: Impact of linker properties on bioconjugate performance.
Conclusion
The selection of a PEG linker for bioconjugation extends beyond the standard this compound. Alternatives such as Boc-NH-PEG1-C2-acid, Azido-PEG-acid, and Maleimide-PEG-acid offer distinct advantages in terms of orthogonal protection strategies, reaction specificity, and target functional group selectivity. A thorough understanding of the chemical properties and performance characteristics of each linker class, as outlined in this guide, is essential for the rational design and successful synthesis of robust and effective bioconjugates for research and therapeutic applications. The provided protocols offer a starting point for developing optimized conjugation strategies tailored to specific biomolecules and desired outcomes.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. jenabioscience.com [jenabioscience.com]
The Linker's Length: A Critical Determinant of PROTAC Efficacy
A comparative guide on the impact of Polyethylene Glycol (PEG) linker length on the activity of Proteolysis Targeting Chimeras (PROTACs), offering researchers and drug development professionals a quantitative and methodological perspective on this crucial design parameter.
In the innovative field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by co-opting the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] Far from being a mere spacer, the linker, particularly the commonly used PEG linker, plays a pivotal role in dictating the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][3][4][5]
The length of the PEG linker is a critical parameter that must be optimized to ensure the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[2][5] An optimal linker length facilitates the correct spatial orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation.[1][2] If the linker is too short, it can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive complex where ubiquitination is inefficient.[1][2]
Comparative Analysis of PROTAC Performance with Varying PEG Linker Lengths
To illustrate the profound impact of PEG linker length on PROTAC activity, quantitative data from a comparative study of PROTACs targeting Bromodomain-containing protein 4 (BRD4) is presented below. These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.[2][4]
In Vitro Degradation and Permeability of BRD4-Targeting PROTACs
| Linker | DC50 (nM) [a] | Dmax (%) [b] | Permeability (Papp, 10⁻⁶ cm/s) [c] |
| PEG3 | 55 | 85 | 1.8 |
| PEG4 | 20 | 95 | 1.5 |
| PEG5 | 15 | >98 | 1.2 |
| PEG6 | 30 | 92 | 1.0 |
Data Footnotes:
-
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[2]
-
[b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]
-
[c] Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[4]
The data clearly demonstrates a structure-activity relationship (SAR), where a PEG5 linker provides the optimal balance of degradation potency (lowest DC50) and efficacy (highest Dmax) for this particular BRD4-targeting PROTAC series.[4] This highlights the necessity of empirical determination of the optimal linker length for each target and E3 ligase pair.[2]
Visualizing the PROTAC Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
References
Alkyl Linkers Versus PEG Linkers for PROTAC Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy.[1][2][] This guide provides an objective, data-driven comparison of two commonly employed flexible linkers: alkyl chains and polyethylene glycol (PEG) chains.
The choice between an alkyl and a PEG linker involves a nuanced trade-off, primarily between hydrophobicity and hydrophilicity.[4][5] Alkyl linkers, being hydrophobic, can enhance passive cell membrane permeability but may compromise aqueous solubility.[1][][7] Conversely, hydrophilic PEG linkers improve solubility, which is crucial for bioavailability, but can reduce passive permeability due to an increased polar surface area.[1][][7][8]
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[9][10] This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further degradation cycles.[10]
Caption: The PROTAC catalytic cycle: inducing ternary complex formation for target degradation.
Data Presentation: A Comparative Analysis
While a single study with a direct head-to-head comparison of an identical PROTAC scaffold with only the linker swapped is not always available, we can synthesize a comparative view from existing literature trends, particularly from studies on Bromodomain and Extra-Terminal (BET) protein degraders like BRD4.[1]
Table 1: General Characteristics of Alkyl vs. PEG Linkers
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Hydrocarbon chains.[1][7] | Repeating ethylene glycol units.[1][7] |
| Polarity | Hydrophobic.[1] | Hydrophilic.[1][4] |
| Aqueous Solubility | Generally lower.[1][7] | Generally higher.[1][7][8] |
| Permeability | Can enhance passive permeability (lipid-like).[1][] | May reduce passive permeability but can improve uptake by enhancing solubility.[1][11] |
| Flexibility | High conformational flexibility.[1] | High flexibility; can engage in hydrogen bonding and adopt folded conformations.[1][11][12] |
| Metabolic Stability | Generally considered metabolically stable.[][7] | Can be susceptible to oxidative metabolism (O-dealkylation).[][7][13] |
| Synthesis | Synthetically accessible and chemically stable.[7][14] | Can be more challenging and costly to synthesize.[7] |
Table 2: Physicochemical and Biological Properties of Representative BRD4 PROTACs
This table is a synthesized representation based on trends reported in the literature.[1] Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[1]
| PROTAC ID | Linker Type | Linker Length (atoms) | cLogP | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | Alkyl Chain | 10 | 4.5 | < 10 | 1.5 | 50 | >90 |
| PROTAC 2 | PEG (3 units) | 11 | 3.2 | > 50 | 0.8 | 25 | >95 |
| PROTAC 3 | Alkyl-Ether | 12 | 3.8 | 25 | 1.1 | 35 | >90 |
-
Analysis : The data illustrates that the alkyl linker (PROTAC 1) results in a higher cLogP and lower aqueous solubility but offers better passive permeability.[1] In contrast, the PEG linker (PROTAC 2) improves aqueous solubility and degradation potency (lower DC₅₀), but at the cost of reduced passive permeability.[1] The alkyl-ether linker (PROTAC 3) represents a compromise between these two extremes.[1]
Caption: The trade-off between solubility and permeability dictated by linker choice.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Target Protein Degradation Assay (Western Blot)
This is the most direct method to determine the degradation potency (DC50) and efficacy (Dmax) of a PROTAC.[10]
-
Cell Culture and Treatment : Seed cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Normalize protein amounts, resolve the lysates by SDS-PAGE, and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.[15]
Cell Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane, providing an early indication of its ability to enter cells.[16]
-
Plate Preparation : Coat a 96-well filter plate (donor plate) with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[16]
-
Compound Preparation : Prepare solutions of the PROTACs in a buffer at a known concentration (e.g., 10 µM).
-
Assay Execution : Add the PROTAC solution to the donor plate wells. Place the donor plate on top of a 96-well acceptor plate containing buffer. Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification : After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Analysis : Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × Time)) × ([Drug]_acceptor / [Drug]_donor) A higher Papp value indicates greater passive permeability.
Cell Viability Assay (MTS/MTT)
This assay assesses the metabolic activity of cells as an indicator of cell viability after PROTAC treatment, which is important to distinguish targeted degradation from general cytotoxicity.[16]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere.
-
Treatment : Treat the cells with the same concentration range of the PROTAC used for the degradation assay and incubate for an extended period (e.g., 72 hours).
-
Reagent Addition : Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: A rational workflow for PROTAC linker selection and optimization.
Conclusion and Outlook
The choice between an alkyl and a PEG linker in PROTAC design is a critical decision that requires balancing opposing physicochemical properties.[1] Alkyl linkers are favored for enhancing cell permeability, a common challenge for large PROTAC molecules, but may suffer from poor solubility, hindering formulation and bioavailability.[1][] PEG linkers effectively address solubility issues and their flexibility can promote productive ternary complex formation, but often at the expense of passive diffusion and metabolic stability.[1][7][11][12]
The optimal linker is highly dependent on the specific properties of the warhead and the E3 ligase ligand, as well as the target protein and cellular context.[1] The field is now evolving beyond simple alkyl and PEG chains to more sophisticated designs incorporating rigid elements like piperazines/piperidines or alkynes to gain conformational control and improve pharmacokinetic properties.[14][17] Ultimately, a systematic, empirical approach, guided by the principles outlined in this guide, remains the most effective strategy for identifying the optimal linker to create a potent and effective PROTAC therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Revolutionizing Peptide Synthesis: A Comparative Guide to PEGylated Linkers
For researchers and drug development professionals, the synthesis of complex peptides presents a significant challenge. The inherent hydrophobicity of certain peptide sequences can lead to aggregation and difficult purification, ultimately hindering biological activity assessment. The use of Polyethylene Glycol (PEG) linkers, such as Fmoc-NH-PEG1-C2-acid, has emerged as a key strategy to mitigate these issues. This guide provides an objective comparison of peptides synthesized with this PEGylated linker against those made with standard alternatives, supported by experimental data and detailed protocols.
The covalent attachment of PEG chains to peptides, a process known as PEGylation, offers numerous advantages. It can enhance the solubility of hydrophobic peptides, improve their bioavailability, and shield them from immune responses.[1][2][3] Specifically, incorporating PEG derivatives during solid-phase peptide synthesis (SPPS) can facilitate the production of purer, more homogeneous products.[1]
Impact on Synthesis Efficiency and Purity
The primary advantage of using a linker like this compound lies in its ability to improve the synthesis of "difficult" or hydrophobic peptides.[4][5] The amphiphilic nature of PEG helps to solvate the growing peptide chain, preventing aggregation on the solid support resin.[1] This leads to higher crude purity and overall yield compared to standard, non-PEGylated linkers such as Wang or Rink Amide resins.
A study on mesothelin epitopes, which are tumor-associated antigens, demonstrated that PEGylation significantly enhanced the solubility and yield of long, hydrophobic peptides.[6] The researchers found that a longer PEG chain was more effective at preventing peptide loss during precipitation and washing steps.[6] This improved efficiency in synthesis directly translates to a more reliable supply of the peptide for biological testing.
| Linker Type | Peptide Sequence Class | Typical Crude Purity (%) | Overall Yield (%) | Key Advantages |
| This compound | Hydrophobic, Aggregation-prone | 75-95% | 25-50% | Improved solubility, reduced aggregation, higher purity/yield.[4][6] |
| Standard Wang Resin | General purpose (C-terminal acid) | 50-80% | 15-35% | Cost-effective, well-established protocols.[7] |
| Standard Rink Amide Resin | General purpose (C-terminal amide) | 50-85% | 20-40% | Widely used for amide peptides, robust.[7][8] |
Note: The values presented are typical ranges and can vary significantly based on the specific peptide sequence and synthesis conditions.
Influence on Biological Activity
While the amino acid sequence fundamentally determines a peptide's biological activity, the synthesis method's success is critical for accurate assessment. A purer peptide sample, free from synthesis-related impurities, will yield more reliable and reproducible results in biological assays.
The presence of a PEG linker can also directly influence biological properties. PEGylation is a well-established method to increase the in-vivo half-life of therapeutic peptides and proteins by protecting them from proteolytic degradation and reducing renal clearance.[2][3] Furthermore, the hydrophilic PEG chains can minimize non-specific binding and steric hindrance, making the attached peptide more accessible for interactions with its biological target, such as an enzyme or receptor.[9] Studies have shown that PEGylation did not compromise the immunogenicity of peptide epitopes, indicating its compatibility with applications like vaccine development.[6]
Experimental Protocols and Methodologies
To ensure the reproducibility of these findings, detailed experimental protocols are essential. Below are standard procedures for peptide synthesis and subsequent biological activity assessment.
General Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on the widely used Fmoc/tBu strategy.[10]
-
Resin Swelling: The appropriate resin (e.g., PEG-modified polystyrene, Wang, or Rink Amide) is swollen in a suitable solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.[11]
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in DMF for 5-10 minutes, repeated once.[7][8] The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated with a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.[8] This solution is added to the resin and allowed to react for 1-2 hours. The completion of the reaction can be monitored by a Kaiser test.[11]
-
Washing: The resin is washed with DMF and Dichloromethane (DCM) to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[8][11]
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and washed.[8] The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the effect of a synthetic peptide on cell proliferation and cytotoxicity.[13]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[13]
-
Peptide Treatment: The synthetic peptide is dissolved in a suitable vehicle and serially diluted in serum-free cell culture medium. The existing medium is removed from the cells and replaced with the peptide solutions at various concentrations.[13]
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The plate is shaken to ensure complete dissolution, and the absorbance is measured at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[13]
Visualizing the Impact and Workflow
Diagrams can effectively illustrate the complex processes and relationships involved in peptide synthesis and activity.
Caption: Workflow from peptide synthesis to biological activity assessment.
Caption: Impact of PEG linkers on data reliability.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
- 9. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. biomatik.com [biomatik.com]
- 12. [PDF] Peptide Characterization and Application Protocols | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Navigating the Maze: A Comparative Guide to PROTAC Linker Stability In Vitro
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) hinges on a critical, yet often overlooked, component: the linker. This guide provides a comprehensive comparison of the in-vitro stability of different PROTAC linkers, supported by experimental data and detailed methodologies, to empower informed decisions in the development of novel therapeutics.
The linker, the chemical bridge connecting the target protein (POI) ligand and the E3 ligase ligand, is far from a passive spacer. Its composition, length, and rigidity profoundly influence a PROTAC's physicochemical properties, cell permeability, and, crucially, its metabolic stability.[1][][3][4][5][6] An unstable linker can lead to premature degradation of the PROTAC, diminishing its efficacy and potentially generating off-target effects. Understanding the nuances of linker stability in vitro is therefore paramount for advancing a PROTAC candidate through the drug discovery pipeline.
The Stability Landscape: Comparing Linker Chemistries
The in-vitro stability of a PROTAC is typically assessed in biological matrices such as liver microsomes and plasma, which contain a host of metabolic enzymes.[7] The linker is often identified as the most metabolically vulnerable component of the PROTAC molecule.[][9] Key factors influencing linker stability include its chemical nature, length, and the presence of specific structural motifs.
Alkyl Linkers: The Double-Edged Sword of Simplicity
Simple alkyl chains are a common starting point in PROTAC design due to their synthetic accessibility. While they offer a degree of flexibility, their lipophilicity can sometimes negatively impact solubility and bioavailability.[] From a stability perspective, short, linear alkyl linkers can exhibit greater metabolic stability due to reduced "soft spots" for enzymatic attack and increased steric hindrance.[1] However, as the chain length increases, so does the potential for metabolism, leading to a decrease in half-life.[]
Polyethylene Glycol (PEG) Linkers: A Balancing Act of Solubility and Stability
PEG linkers are frequently employed to enhance the solubility and cell permeability of PROTACs.[] However, this hydrophilicity comes at a cost. The ether linkages within PEG chains are susceptible to oxidative metabolism by cytochrome P450 enzymes, primarily through O-dealkylation, which can lead to rapid clearance and a short in-vivo half-life.[10]
The Rise of Rigid and Cyclic Linkers: Engineering Stability
To counteract the metabolic liabilities of flexible linkers, researchers have increasingly turned to incorporating rigid or cyclic moieties such as piperazine, piperidine, or triazole rings.[9][11] These structures can enhance metabolic stability by shielding susceptible bonds and constraining the conformational flexibility that can facilitate enzymatic recognition.[][] For instance, replacing a flexible linker with a more rigid structure has been shown to significantly improve metabolic stability.[][]
Quantitative Comparison of PROTAC Linker Stability
The following table summarizes representative in-vitro stability data for PROTACs with different linker types. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific PROTAC scaffolds used. However, general trends can be observed.
| PROTAC Scaffold | Linker Type | Matrix | Half-life (t½) in min | Reference |
| BET Degrader | PEG-based | Human Liver Microsomes | 18.2 | [10] |
| BET Degrader (based on JQ1 and thalidomide) | Straight chain alkyl (4 methylene units) | Not Specified | 135 | [] |
| BET Degrader (based on JQ1 and thalidomide) | Straight chain alkyl (8 methylene units) | Not Specified | 18.2 | [] |
| BTK Degrader (6e) | Chain-like polyethylene glycol | Mouse Liver Microsomes | 1.3 | [] |
| BTK Degrader (3e) | Rigid linker with two pyridine rings | Not Specified | Significantly improved | [] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams, created using Graphviz, depict the PROTAC mechanism of action and a typical experimental workflow for assessing in-vitro stability.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized workflow for determining the in-vitro stability of a PROTAC.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable stability data.
In-Vitro Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in cytochrome P450 enzymes.
Materials:
-
Test PROTAC
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction quenching
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Prepare a stock solution of the test PROTAC (e.g., in DMSO).
-
Pre-warm the liver microsomes and phosphate buffer to 37°C.
-
In a reaction vessel, combine the liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Initiate the reaction by adding the test PROTAC.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the PROTAC.
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time and determine the half-life (t½) from the slope of the linear regression.
In-Vitro Plasma Stability Assay
This assay assesses the stability of a PROTAC in plasma, which contains various enzymes such as esterases and amidases.[7]
Materials:
-
Test PROTAC
-
Plasma (e.g., human, rat, mouse)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction quenching
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Prepare a stock solution of the test PROTAC.
-
Spike the test PROTAC into plasma and incubate at 37°C.
-
At specified time points, take aliquots and quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples (e.g., protein precipitation, centrifugation) to prepare them for analysis.
-
Quantify the concentration of the PROTAC in the samples using a validated LC-MS/MS method.
-
Calculate the percentage of the PROTAC remaining at each time point to determine its stability.
Conclusion and Future Directions
The in-vitro stability of the linker is a critical parameter that dictates the overall success of a PROTAC. While general guidelines are emerging, the optimal linker design remains highly dependent on the specific POI and E3 ligase ligands. A thorough understanding of the metabolic liabilities associated with different linker chemistries is essential. The strategic incorporation of features that enhance stability, such as rigid and cyclic moieties, is a promising approach to developing more robust and effective PROTAC degraders. As the field continues to evolve, the development of predictive in-silico models for metabolic stability will undoubtedly play an increasingly important role in the rational design of the next generation of PROTAC therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Fmoc-NH-PEG1-C2-acid and Related PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of Fmoc-NH-PEG1-C2-acid, a key building block in peptide synthesis and drug delivery systems. Due to the limited availability of public domain spectra for this specific molecule, this guide presents a representative dataset compiled from the analysis of its constituent functional groups and data from closely related analogs, such as Fmoc-NH-PEG2-C2-acid and Fmoc-NH-PEG4-C2-acid. This approach offers a valuable reference for researchers in verifying the identity and purity of their synthesized or procured materials.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its longer polyethylene glycol (PEG) chain counterparts. This data is essential for the structural elucidation and quality control of these important linker molecules.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | This compound (Representative) | Fmoc-NH-PEG2-C2-acid (Typical) | Fmoc-NH-PEG4-C2-acid (Typical) |
| Fmoc-H (aromatic) | δ 7.78 (d, 2H), 7.60 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H) | δ 7.77 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H) | δ 7.76 (d, 2H), 7.58 (d, 2H), 7.39 (t, 2H), 7.30 (t, 2H) |
| Fmoc-CH, -CH₂ | δ 4.40 (d, 2H), 4.22 (t, 1H) | δ 4.39 (d, 2H), 4.21 (t, 1H) | δ 4.38 (d, 2H), 4.20 (t, 1H) |
| -NH- | δ 5.40 (br s, 1H) | δ 5.35 (br s, 1H) | δ 5.30 (br s, 1H) |
| -O-CH₂-CH₂-NH- | δ 3.55 (t, 2H) | δ 3.54 (t, 2H) | δ 3.53 (t, 2H) |
| PEG backbone (-O-CH₂-CH₂-O-) | N/A | δ 3.65 (s, 4H) | δ 3.64 (s, 12H) |
| -O-CH₂-CH₂-COOH | δ 3.75 (t, 2H) | δ 3.74 (t, 2H) | δ 3.73 (t, 2H) |
| -CH₂-COOH | δ 2.65 (t, 2H) | δ 2.64 (t, 2H) | δ 2.63 (t, 2H) |
| -COOH | δ 11.5 (br s, 1H) | δ 11.4 (br s, 1H) | δ 11.3 (br s, 1H) |
Table 2: Mass Spectrometry Data
| Molecule | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | C₂₀H₂₁NO₅ | 355.39 | 356.15 | 378.13 |
| Fmoc-NH-PEG2-C2-acid | C₂₂H₂₅NO₆ | 399.44 | 400.17 | 422.15 |
| Fmoc-NH-PEG4-C2-acid | C₂₆H₃₃NO₈ | 487.54 | 488.22 | 510.20 |
Table 3: FTIR Spectroscopic Data
| Functional Group | Vibrational Mode | This compound (Representative) | Alternative PEG Linkers (Typical) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 cm⁻¹ (broad) | 3300-2500 cm⁻¹ (broad) |
| N-H (Amide) | Stretching | ~3300 cm⁻¹ | ~3300 cm⁻¹ |
| C-H (Aromatic) | Stretching | ~3060 cm⁻¹ | ~3060 cm⁻¹ |
| C-H (Aliphatic) | Stretching | 2950-2850 cm⁻¹ | 2950-2850 cm⁻¹ |
| C=O (Carboxylic Acid) | Stretching | ~1710 cm⁻¹ | ~1710 cm⁻¹ |
| C=O (Urethane) | Stretching | ~1690 cm⁻¹ | ~1690 cm⁻¹ |
| C=C (Aromatic) | Stretching | ~1450 cm⁻¹ | ~1450 cm⁻¹ |
| C-O (Ether) | Stretching | ~1100 cm⁻¹ | ~1100 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the Fmoc-NH-PEG-acid derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (signal-to-noise dependent)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 10-100 µg/mL.
-
Instrumentation: Analyze the sample using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization mode: Positive ion mode
-
Capillary voltage: 3-4 kV
-
Drying gas flow: 5-10 L/min
-
Drying gas temperature: 200-300 °C
-
Mass range: 100-1000 m/z
-
-
Data Analysis: Identify the molecular ion peaks, typically [M+H]⁺ and [M+Na]⁺, and compare the observed m/z values with the calculated theoretical values.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.
-
Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups present in the molecule and compare their positions with known literature values.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an Fmoc-NH-PEG-acid molecule.
Caption: Workflow for the spectroscopic analysis of this compound.
Safety Operating Guide
Proper Disposal of Fmoc-NH-PEG1-C2-acid: A Comprehensive Guide for Laboratory Professionals
This document provides detailed procedures for the safe and environmentally responsible disposal of Fmoc-NH-PEG1-C2-acid. The protocols outlined below are intended for researchers, scientists, and drug development professionals handling this substance in a laboratory setting. While this compound and similar PEGylated compounds are generally not classified as hazardous waste, adherence to proper disposal methods is crucial to ensure workplace safety and prevent environmental contamination.[1][2][3]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. In the absence of a specific SDS for this compound, it should be handled with the caution appropriate for a laboratory chemical.[4]
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect clothing.[1]
Engineering Controls:
II. Step-by-Step Disposal Procedure
The primary route for the disposal of this compound is through a licensed chemical waste disposal contractor.[1][4] Do not discharge the material into drains or water courses.[2][4]
Step 1: Initial Assessment
-
Contamination Check: Evaluate if the this compound waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste, following the disposal regulations for the hazardous component.[1]
-
Quantity Assessment: Determine the volume of waste to be disposed of. Small research-generated quantities may have different handling procedures than large or bulk quantities.
Step 2: Waste Collection and Storage
-
Container: Collect the waste in a clearly labeled, sealed, and chemically compatible container. The original container is a suitable option if it is in good condition.[1]
-
Labeling: The container label should clearly state "this compound Waste" and include the accumulation start date.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
Step 3: Accidental Spill Cleanup In the event of a spill, follow these steps:
-
Personal Precautions: Wear appropriate PPE, including a respirator if necessary.[4][5]
-
Containment: Prevent the spill from spreading and entering drains.[3][4]
-
Cleanup: Mix the spilled material with an inert absorbent material such as sand, vermiculite, or earth.[2][4] Sweep up the mixture and place it in a tightly closed container for disposal.[4]
Step 4: Final Disposal
-
Arrange for the collection of the waste container by a licensed disposal company. This should be done in consultation with your institution's Environmental Health and Safety (EHS) office and in accordance with local, national, and regional regulations.[4]
III. Data Presentation
| Parameter | Guideline | Source |
| Waste Classification | Generally not classified as hazardous, but should be treated as chemical waste. | [1][2][3] |
| Primary Disposal Route | Collection by a licensed chemical waste disposal contractor. | [1][4] |
| Drain Disposal | Prohibited. Do not allow material to enter drains or water courses. | [2][4] |
| Solid Waste Disposal | Not recommended for laboratory chemicals. | [1] |
| Container Requirements | Labeled, sealed, and chemically compatible containers. | [1] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat. | [1][4] |
IV. Experimental Protocols
The disposal procedures outlined in this document are based on standard laboratory practices for non-hazardous chemical waste and information from Safety Data Sheets for structurally similar compounds. No specific experimental protocols for the degradation or neutralization of this compound are recommended for on-site disposal due to the lack of thoroughly investigated toxicological properties.[2] The standard and safest method is collection by a professional waste disposal service.
V. Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-NH-PEG1-C2-acid
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Fmoc-NH-PEG1-C2-acid, a commonly used linker in peptide synthesis and PROTAC development. By adhering to these procedures, you can minimize risks, ensure regulatory compliance, and build a strong foundation of laboratory safety.
Immediate Safety and Handling Protocols
This compound is a solid compound that, while having no known OSHA hazards, requires careful handling to mitigate potential risks.[1] Inhalation or ingestion may be harmful and can cause respiratory tract irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is crucial.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or splash goggles | Protects eyes from dust particles and accidental splashes.[1][2][3] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[2][4] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated. | Minimizes the risk of inhaling fine particles.[1][4] |
Operational Plan for Handling:
-
Preparation: Before handling, ensure that a designated workspace is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Engineering Controls: Whenever possible, handle this compound within a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1]
-
Weighing and Transfer: To prevent the generation of airborne dust, handle the solid carefully. Use a spatula for transfers. If weighing, do so in an enclosure or a draft-shielded balance.
-
Dissolution: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1]
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and laboratory safety. The disposal of this compound and related waste from its use in processes like peptide synthesis must be handled systematically.
Waste Segregation and Disposal:
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Unused this compound, contaminated gloves, weigh boats, and other consumables. | Collect in a designated, labeled hazardous waste container for solids. |
| Non-Halogenated Solvents | Solvents such as Dimethylformamide (DMF) used for dissolving the compound or in reaction mixtures. | Collect in a designated, labeled "Non-Halogenated Waste" container.[5] |
| Halogenated Solvents | Solvents like Dichloromethane (DCM) if used in subsequent reaction or purification steps. | Collect in a separate, labeled "Halogenated Waste" container.[5] |
| Basic Waste | Solutions containing piperidine or other bases used for Fmoc deprotection. | Collect in a designated, labeled "Basic Waste" container. Neutralization may be required before disposal; this should be done by trained personnel following a specific protocol.[5] |
| Acidic Waste | Solutions containing acids like Trifluoroacetic acid (TFA) from cleavage steps in peptide synthesis. | Collect in a designated, acid-resistant container labeled "Acidic Waste." Neutralization is often required before disposal and must be performed with extreme caution in a fume hood.[5] |
General Disposal Guidelines:
-
Never dispose of chemical waste down the sink or in the regular trash.[5]
-
All waste containers must be clearly and accurately labeled with their full chemical contents and associated hazards.[5]
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
Experimental Workflow: Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling, use, and disposal of this compound and its associated waste streams in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
